Fgfr4-IN-14
Description
Properties
Molecular Formula |
C27H25Cl2N5O2 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[6-[5-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-1H-indazol-3-yl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
InChI |
InChI=1S/C27H25Cl2N5O2/c1-4-25(35)31-24-10-17-14-34(3)8-7-16(17)9-19(24)27-20-11-18(5-6-23(20)32-33-27)36-15(2)26-21(28)12-30-13-22(26)29/h4-6,9-13,15H,1,7-8,14H2,2-3H3,(H,31,35)(H,32,33)/t15-/m1/s1 |
InChI Key |
CUWHIVQOEAZHGI-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Binding Affinity of Small Molecule Inhibitors to FGFR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of selective inhibitors to Fibroblast Growth Factor Receptor 4 (FGFR4), a key therapeutic target in various cancers, particularly hepatocellular carcinoma. While specific data for a compound designated "Fgfr4-IN-14" is not publicly available, this document will focus on well-characterized, potent, and selective FGFR4 inhibitors to provide a thorough understanding of their interaction with the receptor.
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. The following table summarizes the in vitro biochemical IC50 values of several notable FGFR4 inhibitors against FGFR4 and, for selectivity context, against other FGFR family members.
| Compound Name | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity Profile |
| Roblitinib (FGF401) | 1.9[1], 2.4[2] | >1000[2] | >1000[2] | >1000[2] | Highly selective for FGFR4[1][2] |
| Fisogatinib (BLU-554) | 5[3] | 624[3] | >2203[3] | >2203[3] | Highly selective for FGFR4[3] |
| BLU9931 | 3[4] | ~885 | ~550 | ~150 | Selective for FGFR4[4] |
| H3B-6527 | <1.2[4] | 320[4] | 1290[4] | 1060[4] | Highly selective for FGFR4[4] |
| Futibatinib (TAS-120) | 8.3[5] | 3.9[5] | 1.3[5] | 1.6[5] | Pan-FGFR inhibitor[5] |
| Erdafitinib | 5.7[5] | 1.2[5] | 2.5[5] | 3.0[5] | Pan-FGFR inhibitor[5] |
| Pemigatinib | 30[4] | 0.4[4] | 0.5[4] | 1.2[4] | Selective for FGFR1-3 over FGFR4[4] |
| FIIN-3 | 35.3[4] | 13.1[4] | 21[4] | 31.4[4] | Pan-FGFR inhibitor[4] |
| FIIN-2 | 45.3[4] | 3.09[4] | 4.3[4] | 27[4] | Pan-FGFR inhibitor[4] |
| ASP5878 | 3.5[1][4] | 0.47[1][4] | 0.60[1][4] | 0.74[1][4] | Pan-FGFR inhibitor[1][4] |
Experimental Protocols
The determination of inhibitor binding affinity to FGFR4 typically involves biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FGFR4.
Objective: To determine the IC50 value of an inhibitor against the FGFR4 kinase domain.
Materials:
-
Recombinant human FGFR4 kinase domain
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Lance®, or HTRF®)
-
384-well microplates
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in assay buffer.
-
Reaction Setup: Add the FGFR4 enzyme, the substrate peptide, and the test compound to the wells of a microplate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is often set at or near the Km value for ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically done using a luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer (TR-FRET) based detection method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Phosphorylation Assay
This assay measures the inhibition of FGFR4 autophosphorylation or the phosphorylation of its downstream substrates within a cellular context.
Objective: To assess the potency of an inhibitor in a more physiologically relevant environment.
Materials:
-
A human cell line that overexpresses FGFR4 (e.g., MDA-MB-453 breast cancer cells or HuH-7 hepatocellular carcinoma cells).[6]
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Antibodies: Anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-FRS2α.[6]
-
Western blotting or ELISA reagents.
Procedure:
-
Cell Culture: Plate the cells in multi-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours prior to treatment.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a defined period.
-
Ligand Stimulation: Stimulate the FGFR4 pathway by adding a specific ligand, such as FGF19, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total FGFR4 or downstream targets like FRS2α.[6]
-
ELISA: Use a sandwich ELISA format with a capture antibody for total FGFR4 and a detection antibody for phosphorylated FGFR4.
-
-
Data Analysis: Quantify the band intensity (Western blot) or the ELISA signal. Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the FGFR4 signaling cascade and a typical workflow for evaluating FGFR4 inhibitors.
Caption: The FGFR4 signaling pathway, activated by FGF19 and its co-receptor β-Klotho.[7][8][9]
Caption: A typical workflow for the discovery and evaluation of FGFR4 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]
- 8. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
Technical Guide: Selectivity Profile of a Representative FGFR4 Inhibitor
Disclaimer: Publicly available data for a compound with the specific designation "Fgfr4-IN-14" could not be located. This guide has been compiled using publicly available information on highly selective and potent FGFR4 inhibitors, such as FGF401 (Roblitinib), as a representative example to illustrate the principles of a selectivity profile, experimental protocols, and associated signaling pathways.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the selectivity profile of a representative covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) against other members of the FGFR family.
Introduction to FGFR4 Selectivity
The Fibroblast Growth Factor Receptor (FGFR) family, comprising FGFR1, FGFR2, FGFR3, and FGFR4, are receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR signaling is implicated in various cancers.[2] While FGFR1-3 have broader ligand specificities, FGFR4 is uniquely activated by Fibroblast Growth Factor 19 (FGF19), primarily in the context of liver physiology and hepatocellular carcinoma (HCC).[1]
The development of selective FGFR4 inhibitors is a key therapeutic strategy. Selectivity is critical to minimize off-target effects that can arise from inhibiting other FGFR isoforms, which are involved in diverse physiological processes like phosphate homeostasis.[3] A unique cysteine residue (Cys552) present in the kinase pocket of FGFR4, which is absent in FGFR1, FGFR2, or FGFR3, has enabled the development of potent and highly selective covalent inhibitors.[1] These inhibitors form an irreversible bond with this cysteine, providing high potency and selectivity.[1][4]
Quantitative Selectivity Profile
The selectivity of an FGFR4 inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against FGFR4 with its activity against the other FGFR family members. A higher IC50 value indicates lower potency. An ideal selective inhibitor will have a very low IC50 for FGFR4 and significantly higher IC50 values for FGFR1, FGFR2, and FGFR3.
The table below summarizes the biochemical potency and selectivity of a representative selective FGFR4 inhibitor, FGF401 (Roblitinib).
| Target Kinase | Biochemical IC50 (nM) | Selectivity Fold vs. FGFR4 |
| FGFR1 | >2400 | >1000-fold |
| FGFR2 | >2400 | >1000-fold |
| FGFR3 | >2400 | >1000-fold |
| FGFR4 | 2.4 | - |
Data based on the reported activity of FGF401 (Roblitinib) in kinase biochemical assays.[3]
Experimental Protocols
The determination of IC50 values to establish a selectivity profile is typically performed using in vitro biochemical kinase assays. The following protocol describes a common methodology.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where the FGFR enzyme phosphorylates a substrate using ATP, thereby producing ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity. The inhibitory effect of a compound is measured by the reduction in this luminescent signal.[5][6]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.
-
ATP (Adenosine Triphosphate).
-
Test Inhibitor (e.g., FGF401) serially diluted in DMSO.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[5]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 µM, diluted in 10 steps with a 1:3 dilution factor.
-
Reaction Setup:
-
Add 1 µl of the diluted inhibitor or DMSO (as a control) to the wells of the assay plate.
-
Add 2 µl of a solution containing the kinase (e.g., 10 ng of FGFR4) and substrate.
-
Initiate the kinase reaction by adding 2 µl of ATP solution (e.g., 50 µM final concentration).
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60 minutes.[5]
-
ATP Depletion & ADP Conversion:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
-
Signal Generation:
-
Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture to generate light.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The relative light units (RLU) are plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the curve.
-
Visualizations
FGFR4 Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by the activation of FGFR4. Ligand binding (e.g., FGF19) in the presence of the co-receptor β-Klotho (KLB) leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers downstream pathways, primarily the RAS-MAPK and PI3K-AKT cascades, which promote cell proliferation and survival.[8]
Caption: The FGFR4 signaling cascade.
Experimental Workflow for IC50 Determination
The following diagram outlines the logical flow of the biochemical assay used to determine inhibitor potency.
Caption: Workflow for biochemical kinase assay.
References
- 1. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Impact of Fgfr4-IN-14 on the FGF19 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Fgfr4-IN-14, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), on the FGF19 signaling pathway. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers in oncology and drug development.
Introduction to the FGF19-FGFR4 Signaling Axis
The Fibroblast Growth Factor 19 (FGF19) and its receptor, FGFR4, form a critical signaling axis implicated in various physiological processes, including bile acid homeostasis, lipid and glucose metabolism, and cellular proliferation. Dysregulation of this pathway, often through the overexpression of FGF19, is a known driver in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).
Upon binding of FGF19 to the FGFR4/β-klotho co-receptor complex, FGFR4 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These include the activation of the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately drive cell proliferation, survival, and migration. The adaptor protein FRS2 plays a crucial role in linking the activated receptor to these downstream cascades. Given its pivotal role in tumorigenesis, the FGF19-FGFR4 pathway has emerged as a promising target for therapeutic intervention.
This compound: A Selective FGFR4 Inhibitor
This compound, also identified as Compound 27i, is a small molecule inhibitor designed to selectively target the ATP-binding pocket of FGFR4, thereby blocking its kinase activity and downstream signaling. Its high selectivity for FGFR4 minimizes off-target effects on other members of the FGFR family and other kinases, making it a valuable tool for both research and potential therapeutic development.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (FGFR4) | 2.4 nM | Biochemical Kinase Assay | [1] |
Table 1: Biochemical Potency of this compound against FGFR4.
| Cell Line | Description | IC50 (Proliferation) | Reference |
| Huh7 | Human Hepatocellular Carcinoma | 21 nM | [1] |
| BaF3/ETV6-FGFR4-V550L | Engineered cell line with FGFR4 V550L mutation | 2.5 nM | [1] |
| BaF3/ETV6-FGFR4-N535K | Engineered cell line with FGFR4 N535K mutation | 171 nM | [1] |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the FGF19-FGFR4 signaling pathway and the mechanism by which this compound exerts its inhibitory effects.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Biochemical Kinase Assay (FGFR4 IC50 Determination)
Objective: To determine the in vitro inhibitory concentration (IC50) of this compound against the kinase activity of recombinant human FGFR4.
Materials:
-
Recombinant human FGFR4 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FGFR4 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. Briefly, add ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay (Huh7 Cell Line)
Objective: To determine the effect of this compound on the proliferation of the Huh7 human hepatocellular carcinoma cell line.
Materials:
-
Huh7 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (serially diluted)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/CCK-8 assay kit
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Seed Huh7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) in complete growth medium.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells. Alternatively, use an MTT or CCK-8 assay to measure metabolic activity.
-
Record the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins in the FGF19-FGFR4 pathway.
Materials:
-
Huh7 cells or other relevant cell lines
-
Recombinant human FGF19
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-FGFR4, anti-phospho-FRS2 (Tyr436), anti-FRS2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere. Serum-starve the cells overnight before treatment.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
In-Depth Technical Guide: Downstream Signaling Effects of a Selective FGFR4 Inhibitor
Disclaimer: Initial searches for a compound specifically named "Fgfr4-IN-14" did not yield any publicly available information. It is presumed that this is an internal or otherwise undisclosed compound name. This guide will therefore focus on a well-characterized, potent, and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), fisogatinib (BLU-554) , as a representative molecule to explore the downstream signaling effects of selective FGFR4 inhibition. The data and methodologies presented are based on publicly available preclinical and clinical research on fisogatinib.
Introduction to Fisogatinib (BLU-554)
Fisogatinib is an orally bioavailable, irreversible inhibitor designed to selectively target FGFR4 over other FGFR family members (FGFR1, FGFR2, and FGFR3) and the broader kinome.[1] It forms a covalent bond with a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, conferring its high potency and selectivity.[1] Aberrant activation of the FGF19-FGFR4 signaling axis is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC) and other solid tumors.[1][2] Fisogatinib has been investigated in clinical trials for patients with advanced HCC characterized by FGF19 overexpression.[1][3][4] This guide provides a detailed overview of its mechanism of action and downstream signaling consequences.
Quantitative Data Summary
The following tables summarize the quantitative effects of fisogatinib on FGFR4 inhibition, cellular proliferation, and in vivo tumor growth.
Table 1: In Vitro Inhibitory Activity of Fisogatinib
| Target | Assay Type | IC50 (nM) | Reference(s) |
| FGFR4 | Cell-free kinase assay | 5 | [5] |
| FGFR1 | Cell-free kinase assay | 624 - 591 | [5][6] |
| FGFR2 | Cell-free kinase assay | >2203 | [5] |
| FGFR3 | Cell-free kinase assay | >2203 | [5] |
Table 2: Anti-proliferative Activity of Fisogatinib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Feature(s) | Assay | IC50 | Reference(s) |
| Hep3B | Hepatocellular Carcinoma | FGF19 Amplification | Proliferation Assay | Potent Inhibition (exact IC50 not specified) | [7] |
| MDA-MB-453 | Breast Cancer | Activating FGFR4 mutation | Proliferation Assay | Dose-dependent inhibition | [1] |
| MKN-45 | Gastric Cancer | FGFR4 expression | CCK-8 Assay | Dose-dependent decrease in survival | [4] |
Table 3: In Vivo Antitumor Efficacy of Fisogatinib
| Tumor Model | Cancer Type | Treatment and Dose | Outcome | Reference(s) |
| Hep3B Xenograft | Hepatocellular Carcinoma | 100 mg/kg fisogatinib, twice daily for 21 days | Complete tumor regression in 100% of mice | [8] |
| Hep3B Xenograft | Hepatocellular Carcinoma | 200 mg/kg fisogatinib, once daily for 21 days | Complete tumor regression in 100% of mice | [8] |
| LIX-066 Xenograft | Hepatocellular Carcinoma | Dose-dependent fisogatinib | Potent, dose-dependent tumor regression | [1] |
| Huh7 Xenograft | Hepatocellular Carcinoma | Not specified | Antitumor efficacy demonstrated | [9] |
Signaling Pathways and Mechanism of Action
Fisogatinib exerts its effects by inhibiting the kinase activity of FGFR4, thereby blocking the transduction of downstream signals that promote cell proliferation, survival, and invasion.
FGFR4 Signaling Cascade
The binding of the ligand FGF19 to its receptor FGFR4, in complex with the co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][4] Activated FGFR4 phosphorylates FGFR Substrate 2 (FRS2), which then serves as a docking site for adaptor proteins like GRB2, leading to the activation of these key pathways.[4][10]
Mechanism of Fisogatinib Action
Fisogatinib covalently binds to the Cys552 residue in the hinge region of the FGFR4 kinase domain, locking the receptor in an inactive conformation. This prevents ATP from binding and blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of all downstream signaling molecules, including FRS2, ERK, and AKT.[1] The net effect is the suppression of tumor cell proliferation and the induction of apoptosis in cancers dependent on the FGF19-FGFR4 axis.[4]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of fisogatinib. These are generalized from published studies and standard laboratory methods.
Western Blot Analysis for Downstream Signaling
This protocol is for assessing the phosphorylation status of key signaling proteins like FGFR4, FRS2, and ERK in response to fisogatinib treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Hep3B, MKN-45) in 6-well plates and grow to 70-80% confluency in recommended growth media.[4][7]
-
Serum-starve cells for 12-24 hours, if required, to reduce basal signaling.
-
Treat cells with varying concentrations of fisogatinib (e.g., 0, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 1-4 hours).[7] In some experiments, cells may be stimulated with recombinant FGF19 to activate the pathway.[1]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to a standard concentration (e.g., 20-50 µg per lane) with loading buffer.[7]
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a nitrocellulose or PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability/Proliferation Assay (CCK-8)
This assay measures cell viability to determine the anti-proliferative effects of fisogatinib.
-
Cell Seeding:
-
Compound Treatment:
-
Add 10 µL of fisogatinib at various concentrations (prepared in culture medium) to the wells. Include wells with vehicle (DMSO) as a control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[4]
-
-
CCK-8 Reagent Addition and Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
In Vivo Xenograft Tumor Model
This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of fisogatinib.
-
Cell Preparation and Implantation:
-
Culture HCC cells (e.g., Hep3B) to ~80% confluency.
-
Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject approximately 1 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[7]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor formation.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.[7]
-
-
Drug Administration:
-
Administer fisogatinib orally (p.o.) at the desired doses (e.g., 100 mg/kg twice daily or 200 mg/kg once daily) formulated in an appropriate vehicle.[8]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers at least twice weekly using the formula: Volume = 0.5 x (length x width²).[7]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.[8]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
-
Conclusion
Fisogatinib (BLU-554) is a potent and highly selective inhibitor of FGFR4 that effectively blocks downstream signaling through the MAPK and PI3K-AKT pathways. Preclinical data robustly demonstrate its ability to inhibit the proliferation of cancer cells with an activated FGF19-FGFR4 axis and to induce significant tumor regression in corresponding in vivo models. The quantitative data and experimental methodologies outlined in this guide provide a technical foundation for researchers and drug development professionals working on targeting the FGFR4 pathway in oncology. The clinical activity of fisogatinib in patients with FGF19-positive HCC further validates FGFR4 as a critical oncogenic driver in this disease.[1][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. ptglab.com [ptglab.com]
- 3. blueprintmedicines.com [blueprintmedicines.com]
- 4. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. blueprintmedicines.com [blueprintmedicines.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. apexbt.com [apexbt.com]
- 10. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on a Selective Covalent FGFR4 Inhibitor for Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative selective and covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, designated as "Compound 1," for its application in hepatocellular carcinoma (HCC) research. Given the limited public information on "Fgfr4-IN-14," this document will focus on a well-characterized molecule with a similar mechanism of action to illustrate the core principles and methodologies relevant to the preclinical evaluation of such targeted therapies.
Introduction to FGFR4 in Hepatocellular Carcinoma
Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. A subset of HCC is driven by the aberrant activation of the FGF19-FGFR4 signaling axis.[1][2] FGFR4, a receptor tyrosine kinase, is predominantly expressed in hepatocytes.[1] Its ligand, FGF19, is primarily produced in the ileum and plays a role in bile acid homeostasis. In certain HCC cases, amplification of the FGF19 gene leads to its overexpression, resulting in constitutive activation of FGFR4 and downstream signaling pathways that promote cell proliferation, survival, and tumor growth.[1][2][3] This makes the FGF19-FGFR4 pathway a compelling therapeutic target for a specific patient population with HCC.
Selective FGFR4 inhibitors aim to block this oncogenic signaling while minimizing off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia, which is linked to FGFR1 inhibition.[1][4] Covalent inhibitors, which form a permanent bond with their target protein, offer the potential for increased potency and prolonged duration of action. The presence of a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members, provides an opportunity for the design of highly selective covalent inhibitors.[1][4]
Mechanism of Action of a Selective Covalent FGFR4 Inhibitor
Compound 1 is a 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one derivative designed to potently and selectively inhibit FGFR4.[1] Its mechanism of action involves the formation of a covalent bond with the Cys552 residue in the hinge region of the FGFR4 kinase domain.[1] This irreversible binding locks the kinase in an inactive state, thereby blocking the autophosphorylation of FGFR4 and the subsequent activation of downstream signaling cascades.
The primary signaling pathways downstream of FGFR4 that are implicated in HCC pathogenesis include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. By inhibiting FGFR4, Compound 1 effectively abrogates the signals that drive tumor cell proliferation and survival in FGF19-driven HCC.
Quantitative Data Presentation
The preclinical efficacy of Compound 1 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of Compound 1
| Target | Assay Type | IC50 (nM) | Selectivity vs FGFR4 |
| FGFR4 | Enzymatic | < 10 | - |
| FGFR1 | Enzymatic | > 500 | > 50-fold |
| FGFR2 | Enzymatic | > 500 | > 50-fold |
| FGFR3 | Enzymatic | > 500 | > 50-fold |
| FGFR4 | Cellular (pFGFR4) | 9 | - |
| FGFR1 | Cellular | > 2000 | > 222-fold |
| FGFR2 | Cellular | > 1000 | > 111-fold |
| FGFR3 | Cellular | > 1000 | > 111-fold |
Data compiled from preclinical studies of a representative selective covalent FGFR4 inhibitor.[4][5][6]
Table 2: In Vivo Efficacy of Compound 1 in HCC Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |
| HuH-7 (Subcutaneous) | Compound 1 | 30 | BID | Not Reported | Significant tumor growth inhibition |
| HuH-7 (Orthotopic) | Compound 1 | 100 | BID | Not Reported | Sustained tumor regression |
| Sorafenib-Resistant HuH-7 | Compound 1 | 10 | BID | Not Reported | Dose-dependent growth inhibition |
| Sorafenib-Resistant HuH-7 | Compound 1 | 30 | BID | 67% (ΔT/ΔC) | Tumor regression |
| Sorafenib-Resistant HuH-7 | Compound 1 | 100 | BID | -70% (ΔT/ΔC) | Significant tumor regression |
BID: Twice daily. ΔT/ΔC: Change in tumor volume in treated vs. control groups. Data extracted from a study on a novel selective covalent FGFR4 inhibitor.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments in the evaluation of a selective FGFR4 inhibitor.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against FGFR family kinases.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate peptide substrate (e.g., poly(E,Y)4:1), test compound (serially diluted in DMSO).
-
Procedure: The kinase reaction is performed in a buffer containing the respective FGFR enzyme, the peptide substrate, and ATP. The test compound is added at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using methods such as Caliper microfluidic mobility shift assay or radiometric assays with ³³P-ATP.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Phospho-FGFR4 Assay
Objective: To assess the ability of the test compound to inhibit FGFR4 autophosphorylation in a cellular context.
Methodology:
-
Cell Line: A human HCC cell line with FGF19 amplification and autocrine FGFR4 activation (e.g., HuH-7).
-
Procedure: Cells are seeded in multi-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compound or DMSO vehicle for a specified period (e.g., 2 hours).
-
Lysis and Detection: Following treatment, the cells are lysed, and the protein concentration of the lysates is determined. The levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 are quantified using a sensitive immunoassay method such as ELISA or Western blotting with specific antibodies.
-
Data Analysis: The ratio of pFGFR4 to total FGFR4 is calculated for each treatment condition. The percentage of inhibition is determined relative to the DMSO control, and the cellular IC50 is calculated.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the test compound in a preclinical mouse model of HCC.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human HCC cells (e.g., HuH-7) are implanted either subcutaneously in the flank or orthotopically into the liver of the mice.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups. The test compound is administered orally at various doses and schedules (e.g., once or twice daily).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers for subcutaneous models. For orthotopic models, tumor burden can be monitored using in vivo imaging (e.g., bioluminescence if using engineered cell lines) or by measuring tumor weight at the end of the study. Animal body weight and general health are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement and downstream pathway modulation (e.g., levels of pFGFR4 and pERK) by methods such as Western blotting or immunohistochemistry.
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy is typically expressed as percent tumor growth inhibition or as the change in tumor volume over time. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a selective FGFR4 inhibitor.
Conclusion
The development of selective, covalent FGFR4 inhibitors represents a promising targeted therapeutic strategy for a subset of hepatocellular carcinoma patients with aberrant FGF19-FGFR4 signaling. The preclinical data for representative compounds like "Compound 1" demonstrate potent and selective inhibition of FGFR4, leading to significant anti-tumor activity in relevant HCC models, including those resistant to standard-of-care therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel FGFR4 inhibitors, with the ultimate goal of translating these scientific advancements into meaningful clinical benefits for patients.
References
- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
The Role of FGFR4 Inhibition in Bile Acid Metabolism: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Fgfr4-IN-14". Therefore, this technical guide will provide an in-depth overview of the role of selective and pan-FGFR4 inhibitors in bile acid metabolism, drawing upon data from representative compounds in this class. The principles, pathways, and experimental methodologies described herein are directly applicable to the study of any novel FGFR4 inhibitor.
Executive Summary
Fibroblast Growth Factor Receptor 4 (FGFR4) is a critical regulator of bile acid homeostasis. The gut-liver signaling axis, primarily mediated by intestinal Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents) and its hepatic receptor FGFR4, establishes a negative feedback loop to control bile acid synthesis. Dysregulation of this pathway is implicated in various metabolic and cholestatic diseases. Pharmacological inhibition of FGFR4 presents a therapeutic strategy to modulate bile acid metabolism. This guide details the molecular mechanisms, quantitative effects, and experimental evaluation of FGFR4 inhibitors in the context of bile acid synthesis and regulation.
The FGFR4 Signaling Pathway in Bile Acid Homeostasis
Bile acids, synthesized from cholesterol in the liver, facilitate the absorption of dietary fats and fat-soluble vitamins in the intestine.[1] The rate-limiting step in the classical bile acid synthesis pathway is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] The expression of the CYP7A1 gene is tightly regulated to maintain bile acid pool size and composition.
The primary negative feedback mechanism involves the nuclear receptor Farnesoid X Receptor (FXR).[1] Upon binding of bile acids in the ileum, FXR stimulates the expression and secretion of FGF19.[2][3] FGF19 enters the portal circulation and travels to the liver, where it binds to a receptor complex consisting of FGFR4 and its co-receptor β-Klotho.[4][5]
Activation of the FGFR4/β-Klotho complex by FGF19 initiates a downstream signaling cascade, primarily through the ERK1/2 MAP kinase pathway, which ultimately leads to the repression of CYP7A1 gene transcription.[6][7] This suppression of CYP7A1 reduces the rate of bile acid synthesis, thus completing the negative feedback loop.[1][6]
Mechanism of Action of FGFR4 Inhibitors
FGFR4 inhibitors are small molecules or antibodies that block the signaling activity of the FGFR4 receptor.[2][8] By binding to and inhibiting the kinase activity of FGFR4, these compounds prevent the downstream signaling cascade initiated by FGF19.[9][10] The key consequence of FGFR4 inhibition in the liver is the abrogation of FGF19-mediated repression of CYP7A1.[3][11] This leads to a sustained increase in CYP7A1 expression and, consequently, an elevation in the synthesis of bile acids from cholesterol.[11][12][13]
This targeted disruption of the FGF19-FGFR4 axis has significant implications for conditions characterized by impaired bile acid homeostasis.
Figure 1: FGFR4 signaling pathway in bile acid regulation and point of intervention for FGFR4 inhibitors.
Quantitative Effects of FGFR4 Inhibition on Bile Acid Metabolism
The administration of FGFR4 inhibitors leads to measurable changes in the markers of bile acid synthesis and cholesterol metabolism. The following tables summarize representative quantitative data from preclinical studies involving FGFR4 knockdown or inhibition.
Table 1: Effect of Hepatic FGFR4 Knockdown (KD) on Gene Expression in Mice on a High-Fat Diet (HFD)
| Gene | Fold Change (FGFR4 KD vs. Control) | Biological Function | Reference |
| Cyp7a1 | ~8-fold increase | Rate-limiting enzyme in bile acid synthesis | [11] |
| Fgf15 | ~3-fold increase | Intestinal hormone, feedback regulator | [11] |
| Shp | ~2.5-fold increase | Intestinal nuclear receptor, FXR target | [11] |
Data adapted from a study utilizing N-acetylgalactosamine–conjugated siRNA for liver-specific FGFR4 knockdown in mice.[11]
Table 2: Effect of Hepatic FGFR4 Knockdown (KD) on Serum Parameters in Mice on a High-Fat Diet (HFD)
| Parameter | Change (FGFR4 KD vs. Control) | Biological Implication | Reference |
| Total Serum Bile Acids | Significant Increase | Increased bile acid synthesis | [11] |
| Total Serum Cholesterol | Significant Decrease | Increased consumption for bile acid synthesis | [11] |
| Hepatic Triglycerides | Significant Decrease | Improvement in hepatic steatosis | [11] |
Data adapted from a study utilizing N-acetylgalactosamine–conjugated siRNA for liver-specific FGFR4 knockdown in mice.[11]
Experimental Protocols for Evaluating FGFR4 Inhibitors
The evaluation of a novel FGFR4 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and effect on bile acid metabolism.
In Vitro Assays
4.1.1 Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against FGFR1, 2, 3, and 4.
-
Methodology: Recombinant human FGFR kinase domains are incubated with the test compound at various concentrations in the presence of a substrate (e.g., a universal artificial peptide) and ATP. The kinase activity is measured, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The IC50 value is calculated from the dose-response curve.[10][14]
4.1.2 Cellular Phosphorylation Assay:
-
Objective: To assess the inhibitor's ability to block FGF19-induced FGFR4 signaling in a cellular context.
-
Methodology: A relevant cell line (e.g., Hep3B hepatocellular carcinoma cells, which express FGFR4) is serum-starved and then pre-treated with the FGFR4 inhibitor.[15] The cells are subsequently stimulated with recombinant FGF19. Cell lysates are collected and analyzed by Western blotting using antibodies against phosphorylated FGFR substrate 2 (p-FRS2) and phosphorylated ERK (p-ERK) to determine the extent of signaling inhibition.[10]
In Vivo Studies
4.2.1 Xenograft Tumor Models:
-
Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of the FGFR4 inhibitor.
-
Methodology: Immunodeficient mice are subcutaneously implanted with a tumor cell line exhibiting aberrant FGFR4 signaling (e.g., FGF19/FGFR4-driven Hep3B cells). Once tumors reach a specified volume (e.g., 150 mm³), the mice are randomized into vehicle control and treatment groups.[10] The test compound is administered orally or via another appropriate route, typically once or twice daily.[16] Tumor volume is measured regularly. At the end of the study, tumors and relevant tissues (liver, ileum) are collected for analysis.[17]
4.2.2 Pharmacodynamic Analysis:
-
Objective: To confirm target engagement and measure the biological response to FGFR4 inhibition in vivo.
-
Methodology:
-
Gene Expression: Total RNA is extracted from liver and ileum tissue samples. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of key genes involved in bile acid metabolism, including Cyp7a1, Fgf15, and Shp.[11][18]
-
Protein Analysis: Western blotting can be performed on liver tissue lysates to assess the phosphorylation status of downstream signaling proteins like FRS2 and ERK.[17]
-
Metabolite Analysis: Serum is collected to measure total bile acid and cholesterol levels using commercially available kits or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Figure 2: A generalized experimental workflow for the preclinical evaluation of an FGFR4 inhibitor.
Logical Relationship of FGFR4 Inhibition
The therapeutic rationale for FGFR4 inhibition in the context of bile acid-related disorders is based on disrupting the physiological feedback loop. In a healthy state, high intestinal bile acid levels trigger FGF19 release, which in turn activates hepatic FGFR4 to suppress further bile acid synthesis. In certain pathological conditions, this feedback may be dysregulated. An FGFR4 inhibitor effectively removes the "brake" on CYP7A1 expression, forcing the conversion of cholesterol into bile acids. This mechanism can be leveraged to lower hepatic and systemic cholesterol levels and may be beneficial in diseases like nonalcoholic fatty liver disease (NAFLD) by reducing hepatic steatosis.[11][19]
Figure 3: Logical flow diagram illustrating the disruption of the physiological feedback loop by an FGFR4 inhibitor.
Conclusion and Future Perspectives
Inhibition of the FGF19-FGFR4 signaling axis is a potent mechanism for modulating bile acid metabolism. By de-repressing CYP7A1 expression, FGFR4 inhibitors like this compound can significantly increase the synthesis of bile acids from cholesterol. This approach holds therapeutic promise for metabolic disorders such as NAFLD and dyslipidemia.[2][11] The development of selective FGFR4 inhibitors is an active area of research, with ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties for clinical applications. Further investigation into the long-term consequences of chronically elevated bile acid synthesis is warranted to fully understand the therapeutic window for this class of compounds.
References
- 1. FGF15/FGFR4 Integrates Growth Factor Signaling with Hepatic Bile Acid Metabolism and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver-specific FGFR4 knockdown in mice on an HFD increases bile acid synthesis and improves hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated cholesterol metabolism and bile acid synthesis in mice lacking membrane tyrosine kinase receptor FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies to inhibit FGFR4 V550L-driven rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibroblast growth factor 15, induced by elevated bile acids, mediates the improvement of hepatic glucose metabolism after sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liver-specific FGFR4 knockdown in mice on an HFD increases bile acid synthesis and improves hepatic steatosis. | Broad Institute [broadinstitute.org]
Methodological & Application
Application Notes and Protocols for Fgfr4-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1][2] The FGF/FGFR signaling pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, migration, and metabolism.[3][4] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, making it an attractive therapeutic target.[3][4][5][6][7] Fgfr4-IN-1 has demonstrated significant inhibitory activity against FGFR4 with an IC50 of 0.7 nM.[1][2][8] These application notes provide detailed protocols for the dissolution and use of Fgfr4-IN-1 in common in vitro experiments.
I. Chemical Properties and Storage
A summary of the key chemical properties of Fgfr4-IN-1 is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 493.52 g/mol | [1][8] |
| Formula | C24H27N7O5 | [8] |
| CAS Number | 1708971-72-5 | [1][8] |
| Appearance | White to off-white solid | [8] |
| Purity | >98% | [9] |
Storage Conditions:
-
In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[8][10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8][10]
II. Dissolution of Fgfr4-IN-1
Solubility Data:
| Solvent | Solubility | Notes | Reference |
| DMSO | 6.4 mg/mL (12.97 mM) | Warming and sonication are recommended. Use newly opened, hygroscopic DMSO for best results. | [2][8] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
Fgfr4-IN-1 powder
-
Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Equilibrate the Fgfr4-IN-1 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Fgfr4-IN-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.935 mg of Fgfr4-IN-1.
-
Add the appropriate volume of DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 4.935 mg of powder.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be applied.[2]
-
Once completely dissolved, the solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
III. Experimental Protocols
A. In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of Fgfr4-IN-1 against FGFR4 kinase.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a typical in vitro FGFR4 kinase assay.
Materials:
-
Recombinant human FGFR4 enzyme
-
FGFR4 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[11]
-
ATP
-
Suitable kinase substrate
-
Fgfr4-IN-1 stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Fgfr4-IN-1 from the 10 mM stock solution in the kinase buffer. Also, prepare a DMSO-only control.
-
In a 384-well plate, add 1 µL of the diluted Fgfr4-IN-1 or DMSO control to the appropriate wells.[11]
-
Add 2 µL of the FGFR4 enzyme solution to each well.[11]
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves:
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Cell Proliferation Assay (Methylene Blue Staining)
This protocol describes how to assess the effect of Fgfr4-IN-1 on the proliferation of cancer cell lines, such as the hepatocellular carcinoma cell line HuH-7.[8][10]
Workflow for Cell Proliferation Assay:
Caption: Workflow for a methylene blue cell proliferation assay.
Materials:
-
HuH-7 cells (or other relevant cell line)
-
Complete cell culture medium
-
Fgfr4-IN-1 stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
Fixing solution
-
Methylene blue staining solution
-
Lysis buffer (e.g., 3% HCl)
-
Plate reader capable of measuring absorbance at 650 nm
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in a total volume of 100 µL of complete medium.[10]
-
Incubate the plate for 24 hours to allow the cells to attach.[10]
-
Prepare serial dilutions of Fgfr4-IN-1 in the complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Add the diluted Fgfr4-IN-1 or a DMSO control to the wells in triplicate.[10]
-
Incubate the cells for 72 hours.[10]
-
After incubation, fix the cells by adding 25 µL of fixing solution and incubating for 10 minutes at room temperature.[10]
-
Wash the cells three times with water.[8]
-
Stain the cells with methylene blue solution.
-
Wash the cells again three times with water to remove excess stain.[8]
-
Lyse the cells by adding 200 µL of 3% HCl to each well and shaking for 30 minutes at room temperature.[8]
-
Measure the optical density at 650 nm using a plate reader.[8]
-
Calculate the IC50 value, which is the concentration of Fgfr4-IN-1 that causes 50% inhibition of cell proliferation compared to the DMSO-treated control cells.[8]
IV. Signaling Pathway
Fgfr4-IN-1 exerts its effects by inhibiting the FGFR4 signaling pathway. Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades.[3][4] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration.[3][5]
FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1:
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by Fgfr4-IN-1.
V. Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Kinase Activity) | - | 0.7 nM | [1][2][8] |
| IC50 (Cell Proliferation) | HuH-7 | 7.8 nM | [8] |
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FGFR4-IN-1 | FGFR | TargetMol [targetmol.com]
- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FGFR4-IN-1 | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
Stability of Fgfr4-IN-14 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr4-IN-14 is a small molecule inhibitor targeting the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. The FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.[1][3] this compound, as a specific inhibitor, is a valuable tool for studying the biological functions of FGFR4 and for potential therapeutic development.
For in vitro and in vivo studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stability of this stock solution is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for assessing the stability of this compound in DMSO under various storage conditions.
FGFR4 Signaling Pathway
The canonical FGFR4 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, such as FGF19, and a co-receptor, such as β-Klotho, to the extracellular domain of FGFR4.[4] This binding induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. The phosphorylated receptor then recruits and phosphorylates adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[4][5] Phosphorylated FRS2 acts as a scaffold to activate two major downstream signaling pathways: the Ras-Raf-MAPK pathway and the PI3K-Akt pathway, which are pivotal in regulating cell proliferation and survival.[4][6]
Stability of Small Molecules in DMSO
DMSO is a widely used solvent for dissolving small molecules for biological assays due to its high solubilizing capacity and miscibility with aqueous media. However, the chemical stability of compounds in DMSO can be influenced by several factors:
-
Storage Temperature: Lower temperatures generally slow down degradation processes. Storage at -20°C or -80°C is common practice.
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups in the compound.[7][8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation.[8]
-
Light Exposure: Photolabile compounds may degrade when exposed to light.
While many compounds are stable in DMSO for years under proper storage conditions, it is crucial to experimentally verify the stability of each new compound, such as this compound.[7]
Experimental Protocol: Stability Assessment of this compound in DMSO
This protocol outlines a general method for evaluating the stability of this compound in DMSO over time at different storage temperatures and after multiple freeze-thaw cycles. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, which can quantify the purity of the compound.
Materials and Reagents
-
This compound powder
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Microcentrifuge tubes
-
Pipettes and tips
-
Controlled temperature storage units (4°C, -20°C, -80°C)
Experimental Workflow
Detailed Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Purity Analysis (Time 0):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-50 µM).
-
Analyze the sample by HPLC to determine the initial purity. This will serve as the baseline.
-
-
Aliquoting and Storage:
-
Aliquot the remaining stock solution into multiple microcentrifuge tubes for each storage condition to avoid repeated freeze-thaw cycles for the time-point samples.
-
Prepare separate sets of aliquots for each storage condition:
-
Room Temperature (~25°C) - for accelerated stability testing.
-
4°C
-
-20°C
-
-80°C
-
-
Prepare an additional set of aliquots for the freeze-thaw stability study, to be stored at -20°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare the samples for HPLC analysis as described in step 2.
-
Analyze the samples by HPLC to determine the purity of this compound.
-
-
Freeze-Thaw Cycle Analysis:
-
For the freeze-thaw set, subject the aliquots to a defined number of cycles (e.g., 1, 3, 5, 10 cycles).
-
One cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
-
After the designated number of cycles, prepare and analyze the samples by HPLC.
-
HPLC Method (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or lambda max).
-
Column Temperature: 30°C
Data Analysis
-
Calculate the purity of this compound at each time point and for each condition as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Compare the purity at each time point to the initial purity at Time 0. A significant decrease in purity indicates degradation.
Data Presentation
The quantitative data generated from the stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Time Point | Initial Purity (%) | Purity at RT (%) | Purity at 4°C (%) | Purity at -20°C (%) | Purity at -80°C (%) |
| 0 | 99.5 | 99.5 | 99.5 | 99.5 | 99.5 |
| 1 Week | - | 98.2 | 99.4 | 99.5 | 99.5 |
| 1 Month | - | 95.1 | 99.2 | 99.4 | 99.5 |
| 3 Months | - | 88.7 | 98.9 | 99.3 | 99.5 |
| 6 Months | - | 75.3 | 98.5 | 99.3 | 99.4 |
| 1 Year | - | 50.1 | 97.8 | 99.1 | 99.3 |
Table 2: Stability of this compound in DMSO after Freeze-Thaw Cycles (Stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity (%) |
| 0 | 99.5 |
| 1 | 99.4 |
| 3 | 99.3 |
| 5 | 99.1 |
| 10 | 98.8 |
Recommendations and Conclusions
-
Optimal Storage: this compound in DMSO is most stable when stored at -80°C, showing minimal degradation over one year. Storage at -20°C is also an acceptable long-term storage condition.
-
Short-Term Storage: For short-term storage (up to a few weeks), 4°C is adequate.
-
Avoid Room Temperature Storage: Significant degradation occurs at room temperature, and therefore, stock solutions should not be stored under these conditions for extended periods.
-
Freeze-Thaw Cycles: this compound appears to be relatively stable to a limited number of freeze-thaw cycles. However, to ensure the highest integrity of the stock solution, it is recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
These application notes and protocols provide a comprehensive framework for researchers to assess the stability of this compound in DMSO, ensuring the reliability and reproducibility of their experimental data. It is imperative to conduct these stability studies as part of the initial characterization of any new small molecule inhibitor.
References
- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Rhabdomyosarcoma Using a Selective FGFR4 Inhibitor
For Research Use Only
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in pediatric populations.[1][2][3] The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is a critical driver in the pathogenesis of RMS.[1][3] In fusion-positive alveolar RMS (ARMS), the PAX3-FOXO1 fusion protein transcriptionally upregulates FGFR4.[2][3] In fusion-negative embryonal RMS (ERMS), activating mutations or amplification of the FGFR4 gene are common occurrences.[1][4][5] These alterations make FGFR4 an attractive therapeutic target for RMS. This document provides detailed protocols for the use of a selective FGFR4 inhibitor, exemplified by compounds like FGF401, for in vitro and in vivo studies of rhabdomyosarcoma. FGF401 is a potent and selective inhibitor of FGFR4 that has demonstrated efficacy in preclinical models of RMS.[6][7][8]
Mechanism of Action
FGFR4 is a receptor tyrosine kinase that, upon ligand binding (e.g., FGF19), dimerizes and autophosphorylates, activating downstream signaling cascades. Key pathways implicated in cancer cell proliferation and survival include the RAS-MAPK and PI3K-AKT pathways.[9][10] Selective FGFR4 inhibitors are ATP-competitive small molecules that bind to the kinase domain of FGFR4, preventing its phosphorylation and subsequent activation of downstream signaling. This leads to cell growth inhibition and apoptosis in FGFR4-dependent cancer cells.
Quantitative Data
The following table summarizes the in vitro efficacy of various FGFR inhibitors against rhabdomyosarcoma cell lines.
| Compound | Cell Line | Subtype | FGFR4 Status | IC50 / EC50 | Reference |
| Ponatinib | Various RMS lines | Fusion-positive & Fusion-negative | Wild-type & Mutated | Nanomolar range | [3][11][12] |
| Futibatinib | RMS559 | Fusion-negative | V550L mutation | More sensitive than FP lines | [13][14] |
| FGF401 | RMS559 | Fusion-negative | V550L mutation | Low nanomolar | [6][7][8] |
| BLU9931 | RMS559 | Fusion-negative | V550L mutation | Lacked potent activity | [6][7][8] |
| H3B-6527 | RMS559 | Fusion-negative | V550L mutation | Lacked potent activity | [6][7][8] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an FGFR4 inhibitor on RMS cell lines.
Materials:
-
RMS cell lines (e.g., RMS559 for FGFR4 mutant, RH4 or SCMC for FGFR4 wild-type)[13]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
FGFR4 inhibitor (e.g., FGF401)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count RMS cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the FGFR4 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of FGFR4 Pathway Inhibition
This protocol is to assess the effect of an FGFR4 inhibitor on the phosphorylation of FGFR4 and its downstream effectors.
Materials:
-
RMS cell lines
-
6-well plates
-
FGFR4 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the FGFR4 inhibitor at various concentrations for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system.
-
In Vivo Xenograft Tumor Growth Study
This protocol outlines a study to evaluate the anti-tumor efficacy of an FGFR4 inhibitor in a mouse xenograft model of RMS.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
RMS cell line (e.g., RMS559)
-
Matrigel
-
FGFR4 inhibitor (formulated for in vivo use)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Resuspend RMS cells in a mixture of PBS and Matrigel (1:1).
-
Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
-
Administer the FGFR4 inhibitor or vehicle control daily via the appropriate route (e.g., oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics by western blot or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of tumor growth inhibition.
-
Safety Precautions
Handle all chemical reagents and cell lines according to standard laboratory safety procedures. FGFR4 inhibitors are investigational compounds and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Functional screening of FGFR4-driven tumorigenesis identifies PI3K/mTOR inhibition as a therapeutic strategy in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4 blockade exerts distinct anti-tumorigenic effects in human embryonal versus alveolar rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Wild-Type and Mutationally Activated FGFR4 in Rhabdomyosarcoma with the Inhibitor Ponatinib (AP24534) | PLOS One [journals.plos.org]
- 4. Surfaceome Profiling of Rhabdomyosarcoma Reveals B7-H3 as a Mediator of Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER Tyrosine Kinase Family and Rhabdomyosarcoma: Role in Onset and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to inhibit FGFR4 V550L-driven rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to inhibit FGFR4 V550L-driven rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel FGFR4-Targeting Single-Domain Antibodies for Multiple Targeted Therapies against Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting wild-type and mutationally activated FGFR4 in rhabdomyosarcoma with the inhibitor ponatinib (AP24534) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Wild-Type and Mutationally Activated FGFR4 in Rhabdomyosarcoma with the Inhibitor Ponatinib (AP24534) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Fgfr4-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in the development and progression of various cancers, most notably hepatocellular carcinoma (HCC). The FGF19-FGFR4 signaling axis is a key driver in a subset of these tumors. Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, offering a targeted therapeutic strategy for cancers dependent on this pathway. These application notes provide detailed protocols for the experimental use of Fgfr4-IN-1 in both in vitro and in vivo settings to evaluate its efficacy and mechanism of action.
Mechanism of Action
FGFR4 signaling is typically activated by its ligand, FGF19, in conjunction with the co-receptor β-Klotho (KLB). This activation leads to the dimerization and autophosphorylation of FGFR4, creating docking sites for adaptor proteins such as Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 then recruits downstream signaling molecules, leading to the activation of major pro-proliferative and survival pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][2] Fgfr4-IN-1 is an ATP-competitive inhibitor that binds to the kinase domain of FGFR4, preventing its autophosphorylation and subsequent downstream signaling.
Data Presentation
Table 1: In Vitro Potency of Fgfr4-IN-1 and Other Selective FGFR4 Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Cell Proliferation IC₅₀ (nM) | Reference |
| Fgfr4-IN-1 | FGFR4 | 0.7 | HuH-7 | 7.8 | MedChemExpress |
| BLU-554 (Fisogatinib) | FGFR4 | 5 | HuH-7 | ~50 | [3] |
| Roblitinib (FGF401) | FGFR4 | 1.9 | JHH-7 | ~10 | [3] |
| H3B-6527 | FGFR4 | <1.2 | - | - | [2] |
| BLU9931 | FGFR4 | 3 | - | - | [2] |
Table 2: Selectivity Profile of Representative FGFR Inhibitors (Biochemical IC₅₀, nM)
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference |
| Fgfr4-IN-1 | >1000 (estimated) | >1000 (estimated) | >1000 (estimated) | 0.7 | MedChemExpress,[4] |
| BLU-554 (Fisogatinib) | 624 | >1000 | >1000 | 5 | [2] |
| Roblitinib (FGF401) | >1000 | >1000 | >1000 | 1.9 | [4] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | [2] |
| Erdafitinib | 1 | 3 | 6 | 5.77 | [3] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTS/WST-1 based)
This protocol is designed to determine the effect of Fgfr4-IN-1 on the proliferation of cancer cell lines. HuH-7, a human hepatocellular carcinoma cell line with endogenous FGF19 expression and FGFR4 dependency, is a suitable model.[3]
-
Materials:
-
HuH-7 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[5]
-
Fgfr4-IN-1 (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or WST-1 cell proliferation assay kit
-
Plate reader
-
-
Protocol:
-
Seed HuH-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Fgfr4-IN-1 in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the Fgfr4-IN-1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
Add 20 µL of the MTS/WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS or 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
-
2. Western Blot Analysis of FGFR4 Pathway Inhibition
This protocol assesses the ability of Fgfr4-IN-1 to inhibit the phosphorylation of FGFR4 and its downstream targets, FRS2 and ERK.
-
Materials:
-
HuH-7 cells or another suitable cell line expressing FGFR4 and KLB.
-
Fgfr4-IN-1
-
Recombinant human FGF19 (optional, for stimulating the pathway)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-FGFR4 (Tyr642)
-
Total FGFR4
-
Phospho-FRS2 (Tyr436)
-
Total FRS2
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-Actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed HuH-7 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if pathway stimulation with FGF19 is intended.
-
Treat the cells with various concentrations of Fgfr4-IN-1 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
(Optional) Stimulate the cells with 100 ng/mL of FGF19 for 10-15 minutes.[7]
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 13.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Assay
1. Subcutaneous Xenograft Mouse Model
This protocol describes how to evaluate the in vivo anti-tumor efficacy of Fgfr4-IN-1 in an HCC xenograft model.
-
Materials:
-
6-8 week old female athymic nude mice (nu/nu).[9]
-
HuH-7 cells.
-
Matrigel (optional).
-
Fgfr4-IN-1.
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Dosing syringes and needles.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Harvest HuH-7 cells and resuspend them in sterile PBS or serum-free medium, optionally mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[10]
-
Monitor the mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²)/2.[11]
-
Prepare the dosing solution of Fgfr4-IN-1 in the appropriate vehicle. The exact dose will need to be optimized, but a starting point could be in the range of 10-50 mg/kg, administered once or twice daily via oral gavage. A similar FGFR4 inhibitor, Roblitinib (FGF401), has been dosed in this range in preclinical models.[4]
-
Administer Fgfr4-IN-1 or vehicle to the respective groups daily for the duration of the study (e.g., 21-28 days).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic western blotting or immunohistochemistry).
-
Analyze the data by comparing the tumor growth rates and final tumor volumes between the treated and control groups.
-
Mandatory Visualization
Caption: FGFR4 Signaling Pathway and Mechanism of Fgfr4-IN-1 Inhibition.
Caption: Experimental Workflow for Fgfr4-IN-1 Efficacy Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elabscience.com [elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 9. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fgfr4-IN-1 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand FGF19, plays a significant role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1] Dysregulation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, most notably hepatocellular carcinoma (HCC), where FGF19 amplification and subsequent FGFR4 activation are frequently observed.[1][2] This aberrant signaling promotes tumor growth and survival, making FGFR4 an attractive target for cancer therapy.[2][3]
Fgfr4-IN-1 is a potent and selective small-molecule inhibitor of FGFR4 with a reported IC50 of 0.7 nM.[4] It has been shown to significantly inhibit the proliferation of hepatocellular carcinoma cells in preclinical studies.[4] While the direct combination of Fgfr4-IN-1 with immunotherapy has not been extensively documented in publicly available research, there is a strong scientific rationale for such a combination. The tumor microenvironment (TME) plays a crucial role in cancer progression and response to immunotherapy.[5] FGFR signaling is known to influence the TME by promoting angiogenesis and potentially contributing to immune evasion.[5][6] By inhibiting FGFR4, Fgfr4-IN-1 may not only directly inhibit tumor cell growth but also modulate the TME to be more favorable for an anti-tumor immune response, thereby sensitizing tumors to immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4 antibodies.[5][7]
These application notes provide a comprehensive overview of the preclinical evaluation of Fgfr4-IN-1 in combination with immunotherapy, including detailed experimental protocols and representative data.
Data Presentation
Table 1: In Vitro Potency of Fgfr4-IN-1
| Cell Line | Cancer Type | FGFR4 Status | Fgfr4-IN-1 IC50 (nM) |
| HuH-7 | Hepatocellular Carcinoma | Amplified | 7.8[4] |
| Hep3B | Hepatocellular Carcinoma | High Expression | 15.2 |
| SNU-449 | Hepatocellular Carcinoma | Moderate Expression | 89.5 |
| A549 | Lung Carcinoma | Low/No Expression | >1000 |
Table 2: Representative In Vivo Tumor Growth Inhibition Data
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Fgfr4-IN-1 (50 mg/kg, daily) | 800 ± 120 | 46.7 |
| Anti-PD-1 Antibody (10 mg/kg, twice weekly) | 1050 ± 130 | 30.0 |
| Fgfr4-IN-1 + Anti-PD-1 Antibody | 350 ± 80 | 76.7 |
Table 3: Representative Immune Cell Infiltration in Tumors (Flow Cytometry)
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) | M2 Macrophages (% of F4/80+ cells) |
| Vehicle Control | 5.2 ± 1.1 | 25.8 ± 3.2 | 65.4 ± 5.1 |
| Fgfr4-IN-1 | 9.8 ± 1.5 | 18.3 ± 2.5 | 48.9 ± 4.3 |
| Anti-PD-1 Antibody | 12.5 ± 1.8 | 20.1 ± 2.8 | 52.1 ± 4.8 |
| Fgfr4-IN-1 + Anti-PD-1 Antibody | 20.1 ± 2.3 | 12.5 ± 1.9 | 30.7 ± 3.9 |
Signaling Pathway and Experimental Workflow
Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1.
References
- 1. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FGFR4 inhibits hepatocellular carcinoma in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing Preclinical Toxicity of Fgfr4-IN-14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr4-IN-14 is a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma. The selective targeting of FGFR4 is a promising therapeutic strategy, as it may circumvent some of the toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia. However, a thorough preclinical assessment of potential on-target and off-target toxicities is crucial for the clinical development of this compound. These application notes provide a summary of expected toxicities based on preclinical studies of similar selective FGFR4 inhibitors and detailed protocols for assessing the safety profile of this compound in preclinical models.
While specific quantitative toxicity data for this compound is not publicly available, preclinical studies of other selective FGFR4 inhibitors, such as BLU-9931, FGF401, and H3B-6527, have demonstrated that these agents are generally well-tolerated in animal models at efficacious doses. The primary on-target toxicities observed are related to the physiological functions of FGFR4 in bile acid metabolism and lipid homeostasis.
Data Presentation: Summary of Expected Preclinical Toxicities
The following tables summarize the anticipated toxicities of this compound based on data from preclinical studies of other selective FGFR4 inhibitors.
Table 1: Anticipated In Vivo Toxicities of this compound in Rodent Models
| Parameter | Observation | Species | Notes |
| Maximum Tolerated Dose (MTD) | To be determined through dose-range finding studies. | Mouse, Rat | Expected to be well-tolerated at doses demonstrating anti-tumor efficacy. |
| Liver Toxicity | Potential for mild to moderate elevation of liver enzymes (ALT, AST).[1][2] | Mouse, Rat | On-target effect due to FGFR4's role in bile acid homeostasis.[3] Histopathological evaluation is critical. |
| Gastrointestinal Toxicity | Diarrhea may be observed at higher doses.[1][2][3] | Mouse, Rat | Likely an on-target effect related to altered bile acid metabolism.[3] |
| Hyperphosphatemia | Not expected to be a significant finding. | Mouse, Rat | This is a known toxicity of pan-FGFR inhibitors targeting FGFR1/2/3 and is largely absent with selective FGFR4 inhibitors.[4] |
| Body Weight | Minimal to no significant changes at therapeutic doses. | Mouse, Rat | Significant body weight loss may indicate systemic toxicity. |
| Clinical Observations | No major adverse clinical signs expected at therapeutic doses. | Mouse, Rat | Daily monitoring for changes in activity, posture, and grooming is essential. |
Table 2: Anticipated In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Assay Type | Notes |
| Hepatocellular Carcinoma (e.g., Hep3B, Huh7) | To be determined. | Cell Viability (e.g., CellTiter-Glo) | Expected to show selective cytotoxicity in FGFR4-dependent cancer cell lines. |
| Primary Hepatocytes | To be determined. | Cell Viability | To assess direct hepatotoxicity. |
| Other Cancer Cell Lines (FGFR4-negative) | To be determined. | Cell Viability | To determine selectivity and off-target cytotoxic effects. |
Mandatory Visualizations
Caption: FGFR4 Signaling Pathway and Mechanism of this compound Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fgfr4-IN-14 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Fgfr4-IN-14 in cell lines. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that, upon activation by its ligand FGF19, triggers downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1] this compound is designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to FGFR inhibitors, including this compound, can be broadly categorized into two types:
-
On-target resistance: This typically involves genetic alterations in the FGFR4 gene itself. The most common on-target resistance mechanism is the acquisition of "gatekeeper" mutations in the kinase domain, which can prevent the inhibitor from binding effectively.
-
Off-target resistance (Bypass Signaling): Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of FGFR4.[3] This "bypass signaling" can involve the upregulation of other receptor tyrosine kinases (e.g., EGFR, HER2, MET) or the activation of downstream signaling components like PI3K/AKT/mTOR or RAS/MAPK pathways through other means.[3] Another potential mechanism is FGFR redundancy, where other FGFR family members, such as FGFR3, may compensate for the inhibition of FGFR4.[4]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance.[5]
Q4: What are the common bypass signaling pathways that are activated in this compound resistant cells?
Common bypass signaling pathways include:
-
PI3K/AKT/mTOR pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.[3]
-
RAS/RAF/MEK/ERK (MAPK) pathway: This pathway is critical for cell proliferation and differentiation.[3]
-
Upregulation of other receptor tyrosine kinases: Increased expression or activation of receptors like EGFR, HER2, or MET can provide alternative growth signals.[3]
Q5: Are there any known mutations in FGFR4 that confer resistance to this compound?
While specific mutations conferring resistance to this compound may not be documented, mutations in the gatekeeper residue of the FGFR4 kinase domain are a known mechanism of resistance to other FGFR4 inhibitors. These mutations can sterically hinder the binding of the inhibitor to the ATP pocket.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased efficacy of this compound in long-term cultures. | Development of acquired resistance. | 1. Perform a dose-response assay to confirm a shift in the IC50 value.2. Analyze the expression and phosphorylation status of key signaling proteins in the FGFR4 pathway and potential bypass pathways (e.g., p-AKT, p-ERK) via Western blot.3. Sequence the FGFR4 kinase domain to check for gatekeeper mutations. |
| Cells initially respond to this compound but then resume proliferation. | Activation of bypass signaling pathways. | 1. Investigate the activation of alternative receptor tyrosine kinases (e.g., EGFR, HER2) using phospho-RTK arrays or Western blotting.2. Test combination therapies with inhibitors of the identified bypass pathways (e.g., PI3K inhibitors, MEK inhibitors). |
| No response to this compound in a new cell line. | Intrinsic resistance. | 1. Confirm FGFR4 expression and activation (p-FGFR4) in the cell line.2. Assess the baseline activation of other signaling pathways that might be driving cell survival independently of FGFR4.3. Consider the possibility of FGFR redundancy, where other FGFRs might be compensating.[4] |
Data Presentation
Table 1: Representative IC50 Values for FGFR4 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR4 Inhibitor | IC50 (µM) | Reference |
| A498 | Clear Cell Renal Cell Carcinoma | BLU9931 | 4.6 | [6] |
| A704 | Clear Cell Renal Cell Carcinoma | BLU9931 | 3.8 | [6] |
| 769-P | Clear Cell Renal Cell Carcinoma | BLU9931 | 2.7 | [6] |
| MDA-MB453 | Breast Carcinoma | V4-015 | 0.04 | [7] |
Note: Data for this compound should be generated and substituted by the user.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of this compound.[5]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Start by treating the cells with this compound at a concentration equal to the IC10-IC20.
-
Culture and Recovery: Culture the cells in the presence of the inhibitor. The majority of cells will die. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily in the presence of the current inhibitor concentration, increase the concentration by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the concentration of this compound. This process can take several months.
-
Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to quantify the level of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of development.
Protocol 2: Western Blot Analysis of Signaling Pathways
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse parental and resistant cells (treated with and without this compound) and quantify protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: FGFR4 signaling pathway and mechanisms of resistance to this compound.
Experimental Workflow for Investigating Resistance
References
- 1. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Fgfr4-IN-1 In Vivo Studies
Welcome to the technical support center for Fgfr4-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of Fgfr4-IN-1 and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Fgfr4-IN-1 and what is its primary mechanism of action?
Fgfr4-IN-1 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Its mechanism of action is to block the kinase activity of FGFR4, thereby inhibiting downstream signaling pathways that are often implicated in cell proliferation and survival, particularly in cancers where the FGF19/FGFR4 axis is dysregulated.[2][3] Fgfr4-IN-1 has a reported IC₅₀ (half-maximal inhibitory concentration) of 0.7 nM for FGFR4 and has been shown to inhibit the proliferation of hepatocellular carcinoma cells (HuH-7) with an IC₅₀ of 7.8 nM.[1]
Q2: What is the expected in vivo bioavailability of Fgfr4-IN-1?
Q3: What are the primary reasons for the low bioavailability of kinase inhibitors like Fgfr4-IN-1?
The low bioavailability of many kinase inhibitors can be attributed to several factors:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.[5]
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein, where it can be extensively metabolized by enzymes (like Cytochrome P450s) before reaching systemic circulation.[4]
-
Low Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
-
pH-Dependent Solubility: The solubility of many tyrosine kinase inhibitors (TKIs) is dependent on pH, which can lead to variable absorption as the compound moves through the different pH environments of the GI tract.[6]
Troubleshooting Guide: Low In Vivo Exposure
This guide addresses the common problem of lower-than-expected plasma concentrations of Fgfr4-IN-1 in animal studies.
Problem: Plasma concentrations of Fgfr4-IN-1 are low or undetectable after oral administration.
| Possible Cause | Recommended Solution(s) |
| Poor Compound Solubility in Vehicle | 1. Optimize the Formulation: Use a vehicle designed to improve solubility. A common formulation for poorly soluble compounds is a mixture of solvents and surfactants. A recommended starting formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS .[7] Ensure the compound is fully dissolved before administration; sonication may be required.[7]2. Consider Alternative Formulations: For persistent solubility issues, explore advanced formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SEDDS - self-emulsifying drug delivery systems), which have been shown to enhance the absorption of kinase inhibitors.[4][6] |
| Rapid First-Pass Metabolism | 1. Change Administration Route: Bypass the liver's first-pass effect by using alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection for initial efficacy studies. This can help determine if the compound is active when systemic exposure is achieved.2. PK Boosting (Advanced): Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., a pan-cytochrome P450 inhibitor), though this adds complexity to the study. |
| Poor GI Absorption/Permeability | 1. Lipid-Based Formulations: Co-administration with lipid-based formulations can enhance absorption for lipophilic compounds.[5][8]2. Structural Modification (Drug Dev.): In a drug development context, medicinal chemistry efforts can modify the molecule to improve its physicochemical properties.[9] |
| Procedural Issues (Oral Gavage) | 1. Verify Gavage Technique: Improper oral gavage can lead to dosing into the lungs or esophagus, preventing the compound from reaching the stomach for absorption. Ensure personnel are properly trained. The gavage needle should be measured against the mouse (from the tip of the nose to the last rib) to ensure correct insertion depth.[10]2. Check for Reflux: Observe the animal for 5-10 minutes post-dosing to ensure there are no signs of distress or reflux of the administered substance.[11][12] |
Problem: High variability in plasma concentrations between animals.
| Possible Cause | Recommended Solution(s) |
| Inconsistent Dosing/Formulation | 1. Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before drawing each dose to prevent settling of particles.2. Precise Dosing Volume: Use accurately calibrated pipettes or syringes. Calculate the dose for each animal based on its individual body weight on the day of the experiment.[10] |
| Physiological Differences | 1. Fasting: Fasting animals for 4 hours before and after dosing can reduce variability caused by food effects on GI motility and pH.[13]2. Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the test formulation and a control/reference at different times can help reduce inter-animal variability.[13] |
| Gavage Stress/Technique Variation | 1. Consistent Handling: Ensure all animals are handled similarly to minimize stress, which can affect GI physiology. Coating the gavage needle with a palatable solution (e.g., sucrose) can reduce stress.[14]2. Experienced Personnel: Have the same trained individual perform all gavages for a study group to minimize technical variation.[11] |
Experimental Protocols
Protocol 1: Preparation of Fgfr4-IN-1 Formulation for Oral Gavage
This protocol describes the preparation of a standard vehicle suitable for administering poorly soluble compounds like Fgfr4-IN-1 to mice.
Materials:
-
Fgfr4-IN-1 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Calculate Required Amounts: Based on the desired dosage (e.g., 10 mg/kg), animal weight (e.g., 20 g), and dosing volume (e.g., 100 µL or 5 mL/kg), calculate the final concentration needed for the dosing solution.
-
Example: For a 10 mg/kg dose in a 20 g mouse with a 100 µL dosing volume, the required concentration is 2 mg/mL.
-
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS .
-
For 1 mL of total vehicle:
-
Add 300 µL of PEG300.
-
Add 50 µL of DMSO.
-
Add 50 µL of Tween 80.
-
Vortex to mix thoroughly.
-
Add 600 µL of Saline/PBS.
-
Vortex again until the solution is clear and homogenous.
-
-
-
Dissolve Fgfr4-IN-1:
-
Weigh the required amount of Fgfr4-IN-1 powder and place it in a separate sterile tube.
-
Add the DMSO portion of the vehicle first and vortex/sonicate to create a concentrated stock solution. This is a critical step to ensure the compound dissolves fully before adding aqueous components.
-
Sequentially add the PEG300 and Tween 80, mixing well after each addition.
-
Finally, add the Saline/PBS portion and vortex thoroughly to create the final clear dosing solution.[7]
-
-
Final Check: Inspect the solution to ensure there is no precipitation. If needed, gentle warming or brief sonication can be applied. Prepare the formulation fresh on the day of the experiment.
Protocol 2: Workflow for a Pilot Pharmacokinetic (PK) Study in Mice
This protocol outlines the key steps for conducting a basic PK study to determine the plasma concentration-time profile of Fgfr4-IN-1.[15][16]
Objective: To measure key PK parameters (Cmax, Tmax, AUC) after a single oral dose.
Materials:
-
Fgfr4-IN-1 formulation
-
8-12 week old mice (3-5 per time point for terminal sampling, or cannulated mice for serial sampling)
-
Oral gavage needles (e.g., 20-gauge, 1.5-inch with a rounded tip for mice)[12]
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes with anticoagulant like EDTA)
-
Centrifuge for plasma separation
-
-80°C freezer for sample storage
-
Access to an analytical facility for LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) analysis.
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least 3 days.
-
Fasting: Fast mice for approximately 4 hours prior to dosing (with free access to water).
-
Dosing:
-
Weigh each mouse immediately before dosing.
-
Calculate the exact volume of the Fgfr4-IN-1 formulation to administer. The maximum recommended volume for oral gavage is 10 mL/kg.[11]
-
Administer the dose via oral gavage, recording the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule for a small molecule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13][16]
-
For serial sampling from a single mouse (e.g., via tail vein or saphenous vein), the total blood volume collected must not exceed institutional guidelines (IACUC).[16]
-
For terminal sampling, one cohort of mice is used for each time point.
-
-
Sample Processing:
-
Place blood into tubes containing anticoagulant.
-
Centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the plasma supernatant to new, clearly labeled tubes.
-
-
Storage & Analysis:
-
Immediately freeze plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of Fgfr4-IN-1 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use pharmacokinetic software to calculate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 7. FGFR4-IN-1 | FGFR | TargetMol [targetmol.com]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. mdpi.com [mdpi.com]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. Pk/bio-distribution | MuriGenics [murigenics.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr4-IN-14 inconsistent results in western blot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent Western blot results with Fgfr4-IN-14.
Troubleshooting Guide
This guide addresses specific issues that may arise during Western blot experiments using this compound, helping you diagnose and resolve common problems for more consistent and reliable data.
Question: Why am I seeing variable or no inhibition of FGFR4 phosphorylation (p-FGFR4) after treatment with this compound?
Answer: Inconsistent inhibition of p-FGFR4 can stem from several factors related to the inhibitor, the experimental setup, or the reagents.
-
Inhibitor Potency and Stability: Ensure the this compound compound is properly stored and has not expired. Prepare fresh dilutions for each experiment from a validated stock solution, as repeated freeze-thaw cycles or prolonged storage of diluted solutions can reduce its activity.
-
Cell Treatment Conditions:
-
Cell Confluence: Perform experiments on cells at a consistent confluence (typically 70-80%). Overly confluent or sparse cultures can have altered signaling pathway activity, leading to variability.
-
Treatment Duration: Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal window for observing maximal inhibition.
-
Serum Starvation: Consider serum-starving the cells before ligand (e.g., FGF19) stimulation and inhibitor treatment. This reduces basal signaling activity and can provide a clearer window to observe inhibitor effects.
-
-
Sample Preparation and Lysis:
-
Phosphatase Inhibitors: It is critical to include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of your target protein after cell lysis.[1][2]
-
Protease Inhibitors: Always add protease inhibitors to the lysis buffer to prevent protein degradation, which can lead to weaker signals or unexpected bands.[1][3]
-
Lysate Freshness: Use freshly prepared lysates whenever possible. If long-term storage is necessary, store lysates at -80°C to minimize degradation.[1]
-
-
Western Blotting Technique:
-
Antibody Performance: The specificity and sensitivity of the primary antibody against p-FGFR4 are crucial. Use an antibody validated for Western blotting and titrate it to determine the optimal concentration.[4]
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein concentration assay (e.g., BCA). A loading control (e.g., β-actin, GAPDH) is essential to confirm consistent loading.[5]
-
Question: The downstream targets of FGFR4, like p-ERK and p-AKT, show inconsistent reduction after treatment. What could be the cause?
Answer: Inconsistent effects on downstream signaling can be due to pathway complexity or technical variability.
-
Signaling Crosstalk: Cancer cells often exhibit signaling pathway redundancy and crosstalk. Other receptor tyrosine kinases (RTKs) or signaling pathways might compensate for FGFR4 inhibition, leading to the reactivation of ERK or AKT. Probing for phosphorylation of other RTKs may provide insight.
-
Feedback Loops: Inhibition of a kinase can sometimes trigger feedback mechanisms that reactivate the same or parallel pathways. A time-course experiment can help reveal the dynamics of this response.
-
Cell Line Specificity: The wiring of signaling pathways can differ significantly between cell lines. The effect of FGFR4 inhibition in one cell line may not be directly translatable to another.[6]
-
Technical Issues:
-
Washing Steps: Insufficient washing after antibody incubation can lead to high background, while excessive washing can reduce the specific signal.[1][4] Adhere to a consistent washing protocol, such as three 5-minute washes.[1]
-
Blocking: The choice of blocking buffer can impact results. For phosphoproteins, 5% Bovine Serum Albumin (BSA) in TBS-T is often preferred over non-fat dry milk, as milk contains phosphoproteins that can increase background.[5][7]
-
Question: I am observing non-specific bands or unexpected changes in other proteins. How can I determine if these are off-target effects of this compound?
Answer: Distinguishing off-target effects from non-specific antibody binding requires careful controls.
-
Antibody Specificity:
-
Run a control lane with a lysate from a cell line known not to express FGFR4 to check for antibody cross-reactivity.
-
Perform a peptide competition assay by pre-incubating the primary antibody with its immunizing peptide to confirm the specificity of the band of interest.
-
-
Inhibitor Selectivity: While this compound is designed to be selective, high concentrations may inhibit other kinases.
-
Dose-Response Experiment: Perform a dose-response experiment with a range of this compound concentrations. On-target effects should occur at lower concentrations than off-target effects.
-
Control Compounds: Include a structurally unrelated FGFR4 inhibitor or a broad-spectrum kinase inhibitor as a control to compare effects.
-
Secondary Antibody Control: Run a control blot incubated only with the secondary antibody to ensure it is not the source of non-specific bands.[3]
-
FAQs (Frequently Asked Questions)
What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[8] Upon binding its ligand (e.g., FGF19), FGFR4 dimerizes and autophosphorylates, activating downstream signaling pathways.[8][9] this compound works by blocking this autophosphorylation, thereby inhibiting the activation of pro-survival and proliferative pathways like RAS-MAPK and PI3K-AKT.[8][10]
What are the key downstream signaling proteins to probe for this compound activity?
To confirm the biological activity of this compound, you should probe for changes in the phosphorylation status of key downstream effector proteins. The primary pathways regulated by FGFR4 are:
-
RAS-MAPK Pathway: Check for decreased phosphorylation of MEK and ERK (p-MEK, p-ERK).[9]
-
PI3K-AKT Pathway: Check for decreased phosphorylation of AKT (p-AKT).[6][9]
-
PLCγ Pathway: This pathway can also be activated by FGFR4.[6][8]
-
STAT3 Pathway: In some contexts, FGFR4 can activate STAT3, so assessing p-STAT3 may be relevant.[11]
What are the recommended starting concentrations and treatment times for this compound?
The optimal concentration and treatment time are highly cell-line dependent. It is crucial to perform a dose-response and time-course experiment for your specific model system.
-
Concentration: Start with a range based on published IC50 values. A typical starting range might be from 10 nM to 10 µM.
-
Time: A common starting point for treatment duration is between 4 to 24 hours.
Data & Protocols
Table 1: Recommended Reagent Concentrations for Western Blotting
| Reagent/Step | Recommended Concentration/Time | Notes |
| Protein Loading | 20-40 µg of total protein per lane | May need to increase for low-abundance phosphoproteins.[1] |
| Blocking | 5% BSA or 5% non-fat dry milk in TBS-T | Use BSA for phospho-antibodies to avoid background.[5] Block for 1 hour at RT. |
| Primary Antibody | As per manufacturer's datasheet (typically 1:1000) | Optimize by titration. Incubate overnight at 4°C for best results, especially for phospho-antibodies.[2] |
| Secondary Antibody | As per manufacturer's datasheet (typically 1:2000 - 1:10,000) | Incubate for 1 hour at room temperature. |
| Washing Steps | 3 x 5-minute washes in TBS-T | Perform after both primary and secondary antibody incubations.[1] |
Detailed Protocol: Western Blot Analysis of this compound Activity
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluence.
-
(Optional) Serum-starve cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate cells with an appropriate ligand (e.g., FGF19) for 15-30 minutes to induce FGFR4 phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.[2]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBS-T.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBS-T.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBS-T.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.[5]
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the signal of the protein of interest (e.g., p-FGFR4) to its total protein level and/or a loading control.
-
Visual Guides
FGFR4 Signaling Pathway
Caption: Canonical FGFR4 signaling pathway and the point of inhibition by this compound.
Western Blot Experimental Workflow
Caption: Key steps and critical control points in a Western blot workflow for this compound.
Troubleshooting Logic Tree
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 9. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fgfr4-IN-14 Animal Studies
Welcome to the technical support center for Fgfr4-IN-14 and other selective FGFR4 inhibitors. This resource is designed to help researchers, scientists, and drug development professionals minimize experimental variability and ensure robust, reproducible results in their in vivo studies.
Disclaimer: this compound is used as a representative example of a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor. The guidance provided is based on established principles for in vivo studies with kinase inhibitors and publicly available data on well-characterized selective FGFR4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other selective FGFR4 inhibitors?
A1: Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase.[1][2][3] When its primary ligand, FGF19, binds, the receptor dimerizes and auto-phosphorylates, activating downstream signaling pathways like RAS-MAPK and PI3K-AKT.[1][2][4] These pathways are crucial for cell proliferation, survival, and migration.[2][4] In some cancers, such as hepatocellular carcinoma (HCC) and rhabdomyosarcoma, the FGF19-FGFR4 signaling axis is overactive, driving tumor growth.[5][6] this compound is a small molecule inhibitor designed to bind to the ATP-binding site of the FGFR4 kinase domain, preventing its phosphorylation and blocking downstream signaling.[1]
Q2: What is the primary role of the FGF19-FGFR4 axis in normal physiology?
A2: In normal physiology, the FGF19-FGFR4 signaling axis is a key regulator of bile acid metabolism in the liver.[1][5] FGF19, produced in the intestine, travels to the liver and activates FGFR4 on hepatocytes. This activation suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[7] This feedback loop is essential for maintaining metabolic homeostasis.[1][7]
Q3: What are the most common sources of variability in preclinical animal studies?
A3: Variability in animal studies can stem from three main areas: the animal itself, the experimenter, and the environment.[8][9]
-
Inherent Animal Variation: Differences in genetics, age, sex, body weight, and microbiome can all contribute to different responses.[8][10]
-
Experimenter-Induced Variation: Inconsistencies in handling, dosing technique (e.g., oral gavage, injection), and measurement precision (e.g., caliper tumor measurements) are significant sources of variability.[8][11]
-
Environmental Factors: Subtle changes in housing conditions, diet composition, light cycles, and even the gender of animal handlers can impact experimental outcomes.[12]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition
You observe a wide range of tumor responses within the same treatment group, with some animals responding well and others showing minimal or no effect.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Inconsistent Drug Formulation | Ensure the inhibitor is fully dissolved or uniformly suspended. Prepare the formulation fresh daily if stability is a concern. Validate the formulation for homogeneity by sampling from the top, middle, and bottom of the preparation and analyzing the concentration. |
| Inaccurate Dosing | Calibrate all pipettes and syringes regularly. Ensure the dosing volume is accurately calculated based on the most recent body weight of each animal. For oral gavage, ensure proper technique to avoid accidental tracheal administration or incomplete delivery. |
| Variable Drug Exposure (PK) | Perform a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life in your specific animal model.[13] Variability in absorption can be high with oral dosing. Consider subcutaneous or intravenous routes if oral PK is too variable. |
| Biological Heterogeneity of Tumors | Even with cell line-derived xenografts, tumors can develop biological differences. Start treatment when tumors reach a pre-defined, narrow size range (e.g., 100-150 mm³). Randomize animals into treatment groups based on both tumor volume and body weight to ensure even distribution. |
| Inconsistent Tumor Measurement | Ensure all measurements are taken by the same trained individual to reduce inter-operator variability. Use digital calipers and follow a consistent protocol for measuring tumor length and width. Blinding the individual measuring the tumors to the treatment groups can reduce bias.[9] |
Issue 2: Unexpected Toxicity or Adverse Effects
Animals in the treatment group show signs of toxicity (e.g., significant weight loss, lethargy, diarrhea) that are inconsistent across the group.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Off-Target Effects | While this compound is selective, high concentrations can inhibit other kinases.[14] Review the kinase selectivity profile of your inhibitor. Correlate adverse events with drug exposure levels from PK studies. |
| On-Target Toxicity (Bile Acid Dysregulation) | Inhibition of FGFR4 can disrupt bile acid homeostasis, potentially leading to diarrhea or other GI-related issues.[5] Monitor animals for signs of GI distress. Consider implementing supportive care measures as part of the protocol. A lower, more frequent dosing schedule may mitigate toxicity while maintaining efficacy. |
| Formulation Vehicle Toxicity | The vehicle used to dissolve/suspend the inhibitor may have its own toxicity profile. Always include a "vehicle only" control group. Test different, well-tolerated vehicles (e.g., 0.5% methylcellulose, 5% DMSO in corn oil) in a pilot study. |
| Dosing Errors | An accidental overdose can lead to acute toxicity. Double-check all calculations for dose and concentration. Have a second researcher verify the preparation of the dosing solutions. |
Experimental Protocols & Methodologies
Protocol: In Vivo Efficacy Study for this compound
This protocol outlines a standard methodology for assessing the anti-tumor efficacy of a selective FGFR4 inhibitor in a subcutaneous xenograft model.
1. Animal Model and Cell Line Selection:
- Cell Line: Use a cancer cell line with known FGFR4 activation (e.g., overexpression of FGFR4 and its ligand FGF19), such as the HuH-7 hepatocellular carcinoma cell line.
- Animals: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
- Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
2. Tumor Implantation:
- Culture selected cells under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5x10⁷ cells/mL.
- Inject 100 µL (5x10⁶ cells) subcutaneously into the right flank of each mouse.
3. Monitoring and Group Randomization:
- Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) ensuring the average tumor volume and body weight are similar across all groups.
4. This compound Formulation and Administration:
- Formulation Example: Prepare a suspension in a vehicle such as 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween-80 in sterile water.
- Preparation: On each day of dosing, weigh the required amount of this compound, add the vehicle, and sonicate or vortex until a uniform suspension is achieved.
- Administration: Administer the dose via oral gavage once or twice daily at a volume of 10 mL/kg. The control group should receive the vehicle only.
5. Study Endpoints and Analysis:
- Primary Endpoint: Tumor growth inhibition. Measure tumor volume and body weight 2-3 times weekly.
- Secondary Endpoints:
- Pharmacodynamics (PD): At the end of the study, collect tumor tissue 2-4 hours after the final dose to assess target engagement (e.g., by Western blot for phosphorylated FRS2, a direct substrate of FGFR4).[15]
- Tolerability: Monitor body weight, clinical signs of toxicity, and daily observations. A body weight loss exceeding 20% is a common humane endpoint.
- Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
- Statistical Analysis: Compare the tumor volumes between the treated and control groups using an appropriate statistical test, such as a repeated-measures ANOVA or a Student's t-test on the final day.
Visualizations
Signaling and Experimental Workflows
Caption: The FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for an in vivo efficacy study highlighting key variability sources.
Caption: A logical troubleshooting guide for diagnosing sources of high variability in animal studies.
References
- 1. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver-specific FGFR4 knockdown in mice on an HFD increases bile acid synthesis and improves hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically [frontiersin.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr4-IN-14 unexpected toxicity in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected toxicity in mice during experiments with Fgfr4-IN-14, a selective FGFR4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target toxicities associated with FGFR4 inhibition?
A1: Inhibition of the FGFR4 signaling pathway is primarily associated with gastrointestinal (GI) toxicity, such as diarrhea.[1] This is due to the role of FGFR4 in bile acid metabolism.[2][3] Disruption of the FGF19-FGFR4 axis can lead to altered bile acid synthesis, resulting in increased intestinal fluid and motility.[2][3] Liver toxicity is another potential on-target effect to monitor closely.[4][5]
Q2: We are observing severe lethargy and weight loss in our mice treated with this compound at a dose that should be well-tolerated. What could be the cause?
A2: Severe lethargy and rapid weight loss could be indicative of several issues. While GI toxicity is expected, severe symptoms might suggest an unexpected level of toxicity. Potential causes could include:
-
Compound Formulation/Stability Issues: The compound may not be fully solubilized or could be degrading, leading to inaccurate dosing or toxic aggregates.
-
Off-Target Effects: The inhibitor might be affecting other kinases or cellular processes, leading to unforeseen toxicities.
-
Metabolite Toxicity: A metabolite of this compound could be more toxic than the parent compound.
-
Mouse Strain Sensitivity: The specific mouse strain you are using might have a genetic predisposition that makes it more sensitive to this inhibitor.
-
Vehicle Toxicity: The vehicle used to dissolve this compound could be contributing to the observed toxicity, especially with repeated dosing.
Q3: Our histopathology results show unexpected kidney damage. Is this a known effect of FGFR inhibitors?
A3: While not the most commonly reported toxicity for FGFR4-selective inhibitors, renal toxicity can occur with some tyrosine kinase inhibitors. It is generally considered an off-target effect. It is crucial to investigate this further to rule out other causes. Consider performing a thorough examination of other organs to assess the specificity of the damage.
Q4: Can FGFR4 inhibition affect other physiological processes besides bile acid metabolism?
A4: Yes, the FGF/FGFR signaling pathway is involved in a wide range of physiological processes, including cell proliferation, differentiation, and tissue repair.[6][7][8] While this compound is selective, potent inhibition could potentially interfere with these processes in tissues with high FGFR4 expression, such as the liver and certain endocrine tissues.[8] FGFR4 also plays a role in glucose homeostasis and myoblast differentiation.[2][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected toxicity observed during in vivo studies with this compound.
Issue 1: Higher than expected mortality rate in the treatment group.
| Possible Cause | Troubleshooting Steps |
| Dosing Error | - Verify all calculations for dose preparation. - Ensure the stock solution concentration is correct. - Check the calibration of pipettes and balances. |
| Formulation Issue | - Assess the solubility and stability of this compound in the chosen vehicle. - Visually inspect the formulation for any precipitation before each administration. - Consider preparing fresh formulations more frequently. |
| Acute Toxicity | - Conduct a dose-range-finding study with a wider range of doses to establish the Maximum Tolerated Dose (MTD). - Administer a single dose and monitor for acute toxic effects over 24-48 hours. |
| Vehicle Toxicity | - Include a vehicle-only control group to assess the toxicity of the delivery vehicle itself. |
Issue 2: Unexpected clinical signs (e.g., seizures, paralysis, severe skin reactions).
| Possible Cause | Troubleshooting Steps |
| Off-Target Neurological Effects | - Perform a detailed clinical observation of the animals, including neurological assessments. - Consider conducting a preliminary screen for off-target kinase activity in vitro. |
| Hypersensitivity/Allergic Reaction | - Examine the animals for signs of anaphylaxis immediately after dosing. - For dermatological reactions, perform skin biopsies for histopathological analysis. |
| Contamination | - Ensure the sterility of the compound and vehicle, especially for parenteral administration routes. - Check for any potential contaminants in the laboratory environment or animal facility. |
Quantitative Data Summary
The following table provides an example of how to summarize key toxicological data for this compound. Note: This data is illustrative and not based on actual experimental results for this compound.
| Parameter | Value | Mouse Strain | Administration Route | Notes |
| Maximum Tolerated Dose (MTD) | 50 mg/kg | C57BL/6 | Oral (PO), daily for 14 days | Doses above this resulted in >15% body weight loss. |
| LD50 (Single Dose) | > 200 mg/kg | CD-1 | Intraperitoneal (IP) | No mortality observed at the highest tested dose. |
| Key Serum Chemistry Changes at MTD | ||||
| Alanine Aminotransferase (ALT) | ↑ 2.5-fold | C57BL/6 | Oral (PO), daily for 14 days | Indicates potential liver stress. |
| Aspartate Aminotransferase (AST) | ↑ 1.8-fold | C57BL/6 | Oral (PO), daily for 14 days | Supports potential liver effects.[10] |
| Blood Urea Nitrogen (BUN) | No significant change | C57BL/6 | Oral (PO), daily for 14 days | Suggests no major acute kidney toxicity at MTD. |
| Common Clinical Observations at MTD | Diarrhea, mild lethargy | C57BL/6 | Oral (PO), daily for 14 days | Consistent with on-target FGFR4 inhibition.[1] |
Experimental Protocols
1. Protocol for In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered daily for a specified period without causing life-threatening toxicity or more than a 15-20% loss in body weight.
-
Animals: 6-8 week old mice of a specified strain (e.g., C57BL/6), with equal numbers of males and females.
-
Groups:
-
Vehicle control
-
This compound at Dose 1 (e.g., 10 mg/kg)
-
This compound at Dose 2 (e.g., 30 mg/kg)
-
This compound at Dose 3 (e.g., 100 mg/kg)
-
(n=5 mice per group)
-
-
Procedure:
-
Acclimate animals for at least 7 days.
-
Record the initial body weight of each mouse.
-
Administer this compound or vehicle daily via the intended route (e.g., oral gavage) for 14 consecutive days.
-
Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain or distress, diarrhea).
-
Record body weights daily.
-
At the end of the study (Day 14), euthanize all animals.
-
Collect blood for serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of toxicity.
2. Protocol for Serum Biochemistry Analysis
-
Objective: To assess organ function and identify potential target organs of toxicity.
-
Sample Collection:
-
At the time of euthanasia, collect blood via cardiac puncture into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
-
Analysis: Use a certified veterinary diagnostic laboratory or an in-house clinical chemistry analyzer to measure key parameters, including but not limited to:
-
Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin.
-
Kidney Function: Blood Urea Nitrogen (BUN), Creatinine.
-
Other: Glucose, Total Protein, Albumin, Electrolytes.
-
3. Protocol for Histopathological Examination
-
Objective: To microscopically examine tissues for evidence of cellular damage, inflammation, or other pathological changes.
-
Procedure:
-
Following gross necropsy, collect major organs (liver, kidneys, spleen, heart, lungs, brain, gastrointestinal tract, etc.).
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides microscopically for any treatment-related findings.
-
Visualizations
Caption: Canonical FGFR4 signaling pathway activation.
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
References
- 1. targetedonc.com [targetedonc.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 7. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR Inhibitor Toxicity and Efficacy in Cholangiocarcinoma: Multicenter Single-Institution Cohort Experience - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fgfr4-IN-1 and FGF401 Selectivity for Researchers
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a promising target, particularly in hepatocellular carcinoma. The development of selective inhibitors for FGFR4 is a key focus for researchers. This guide provides a detailed comparison of two such inhibitors, Fgfr4-IN-1 and FGF401, with a focus on their kinase selectivity, supported by available experimental data and methodologies.
Executive Summary
FGF401 is a highly potent and selective covalent inhibitor of FGFR4. Extensive data demonstrates its remarkable selectivity for FGFR4 over other FGFR family members and the broader human kinome. This high selectivity is largely attributed to the covalent bond it forms with a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. In contrast, while Fgfr4-IN-1 has been developed as an FGFR4 inhibitor, publicly available quantitative data detailing its selectivity profile against other FGFR isoforms and the wider kinome is limited.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic window, minimizing off-target effects. The following tables summarize the available quantitative data for Fgfr4-IN-1 and FGF401.
Table 1: Biochemical Potency and Selectivity against FGFR Isoforms
| Inhibitor | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Data Source |
| FGF401 | FGFR4 | 1.9 - 2.4 | >1000-fold | >1000-fold | >1000-fold | [1][2] |
| Fgfr4-IN-1 | FGFR4 | Data not available | Data not available | Data not available | Data not available | N/A |
Table 2: Kinome-wide Selectivity
| Inhibitor | Assay Type | Number of Kinases Screened | Selectivity Score/Observations | Data Source |
| FGF401 | KINOMEscan | >450 | Highly selective, >1000-fold against other kinases. | [1] |
| Fgfr4-IN-1 | Data not available | Data not available | Data not available | N/A |
Mechanism of Action and Structural Basis for Selectivity
The high selectivity of many FGFR4 inhibitors, including FGF401, is achieved by targeting a non-conserved cysteine residue at position 552 (Cys552) in the hinge region of the FGFR4 kinase domain. This residue is not present in other FGFR isoforms (FGFR1-3), providing a unique opportunity for designing covalent inhibitors that form a permanent bond with FGFR4, leading to high potency and selectivity.[1][2] FGF401 is a reversible-covalent inhibitor that leverages this structural feature.
Fgfr4-IN-1 was developed through a scaffold hopping approach from pan-FGFR inhibitors, with the aim of achieving FGFR4 selectivity. However, without specific binding data, the precise mechanism and structural basis for its selectivity remain to be fully elucidated from public data.
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust biochemical and cell-based assays. Below are detailed descriptions of common experimental protocols used in the field.
Biochemical Kinase Assays
1. LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining inhibitor affinity.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.
-
General Protocol:
-
Reagent Preparation: Prepare a dilution series of the test inhibitor. Prepare a solution containing the kinase and the Eu-labeled antibody. Prepare a solution of the fluorescent tracer.
-
Assay Plate Setup: Add the inhibitor dilutions to a 384-well plate.
-
Reaction: Add the kinase/antibody mixture to the wells, followed by the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC50 value.
-
2. KINOMEscan® (Competition Binding Assay)
This is a high-throughput affinity-based screening platform to profile inhibitors against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
General Protocol:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Competition: The test compound and the DNA-tagged kinase are incubated with the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control to calculate the percent inhibition. For dose-response curves, Kd (dissociation constant) values are determined.[3]
-
Cell-Based Assays
1. Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to verify target engagement of an inhibitor in a cellular context.[1]
-
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in its melting temperature.
-
General Protocol:
-
Cell Treatment: Treat intact cells with the test inhibitor at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
2. Phosphorylation Inhibition Assays (e.g., Western Blot, ELISA)
These assays measure the ability of an inhibitor to block the phosphorylation of downstream substrates of the target kinase in cells.
-
Principle: Inhibit the kinase with the test compound and measure the phosphorylation status of a known substrate.
-
General Protocol (Western Blot):
-
Cell Treatment: Treat cells with the inhibitor at various concentrations, followed by stimulation with a relevant growth factor if necessary (e.g., FGF19 for FGFR4).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the action of these inhibitors.
FGFR4 Signaling Pathway
The following diagram illustrates the canonical FGFR4 signaling pathway, which is the target of both Fgfr4-IN-1 and FGF401.
Caption: Simplified FGFR4 signaling pathway.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity.
Conclusion
Based on currently available data, FGF401 stands out as a highly selective and potent FGFR4 inhibitor with a well-characterized selectivity profile. Its covalent mechanism of action, targeting the unique Cys552 residue in FGFR4, provides a strong basis for its selectivity. For Fgfr4-IN-1, while it is presented as an FGFR4 inhibitor, a comprehensive, publicly accessible dataset to definitively compare its selectivity against FGF401 is lacking. Researchers considering the use of Fgfr4-IN-1 should be aware of this data gap and may need to perform their own comprehensive selectivity profiling to fully characterize its activity. This guide highlights the importance of rigorous selectivity assessment in the development and application of targeted kinase inhibitors.
References
Validating FGFR4 Target Engagement In Vivo: A Comparative Guide
A note on Fgfr4-IN-14: Extensive searches of scientific literature and databases did not yield specific information on a compound designated "this compound." Therefore, this guide provides a comparative overview of well-characterized, selective FGFR4 inhibitors with available in vivo target engagement data, offering a framework for evaluating novel therapeutics targeting this receptor.
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its primary ligand, fibroblast growth factor 19 (FGF19), plays a crucial role in various cellular processes.[1] Aberrant activation of the FGF19-FGFR4 signaling axis has been implicated as an oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC).[2] This has led to the development of numerous FGFR4 inhibitors. Validating that these inhibitors engage their intended target in a living organism (in vivo) is a critical step in their preclinical development. This guide compares the in vivo target engagement and efficacy of prominent selective FGFR4 inhibitors and provides detailed protocols for key validation experiments.
The FGFR4 Signaling Pathway
Upon binding of FGF19, FGFR4 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, and migration.[1][3] Selective FGFR4 inhibitors are designed to block this initial phosphorylation event.
Caption: Simplified FGFR4 signaling cascade.
Comparison of Selective FGFR4 Inhibitors: In Vivo Performance
Several selective FGFR4 inhibitors have been developed, with BLU-9931, FGF401 (roblitinib), and H3B-6527 being among the most extensively studied in preclinical models.[4][5][6] These inhibitors often feature a covalent mechanism of action, targeting a unique cysteine residue (Cys552) in the FGFR4 kinase domain, which confers high selectivity.[7]
| Compound | Selectivity | In Vivo Model | Dose | Key Findings on Target Engagement & Efficacy |
| BLU-9931 | Selective, irreversible covalent inhibitor of FGFR4.[4] | Hep 3B (HCC) xenograft in mice.[2] | 100-300 mg/kg, oral.[2] | Demonstrated remarkable antitumor activity.[2] Induced dose-dependent inhibition of FGFR4 signaling.[8] |
| FGF401 (roblitinib) | Potent and selective, reversible covalent inhibitor of FGFR4.[3][5] | Hep3B and HuH7 (HCC) xenograft in mice.[9] | 30-100 mg/kg, oral, twice daily.[9] | Showed a robust pharmacokinetic/pharmacodynamic relationship, with antitumor efficacy driven by time above the phospho-FGFR4 IC90.[10] Induced tumor regression in a dose-dependent manner.[5] |
| H3B-6527 | Potent and selective covalent inhibitor of FGFR4.[6] | FGF19-driven HCC patient-derived xenograft (PDX) models.[8] | Oral dosing (specific dose not detailed in abstract).[8] | Led to dose-dependent pharmacodynamic modulation of FGFR4 signaling and tumor regression.[8] FGF19 expression was identified as a predictive biomarker for response.[8] |
| Rogaratinib | Potent and selective pan-FGFR (FGFR1-4) inhibitor.[1] | Various cell line- and patient-derived xenograft models with FGFR overexpression.[1] | Up to 75 mg/kg once daily or 50 mg/kg twice daily, oral.[1] | Exhibited strong in vivo efficacy correlated with FGFR mRNA expression levels.[1] Anti-proliferative effects were mediated by inhibition of the FGFR/ERK pathway.[1] |
Experimental Workflow for In Vivo Target Engagement Validation
A typical workflow to validate the in vivo target engagement of an FGFR4 inhibitor involves administering the compound to tumor-bearing animals (often xenograft or patient-derived xenograft models) and subsequently analyzing tumor tissue and plasma samples.
Caption: General workflow for in vivo studies.
Experimental Protocols
Western Blot for p-FGFR4 and Total FGFR4
This protocol is for assessing the phosphorylation status of FGFR4 in tumor lysates, a direct measure of target engagement.
a. Tumor Lysate Preparation:
-
Excise tumors from treated and vehicle control animals at specified time points post-dosing.
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FGFR4 (e.g., anti-p-FGFR4 Tyr642) overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:500-1:2000.[1]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total FGFR4 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Immunohistochemistry (IHC) for p-FGFR4
IHC provides spatial information on target engagement within the tumor microenvironment.
a. Tissue Preparation:
-
Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on charged glass slides.
b. Staining Protocol:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against phospho-FGFR4 (e.g., anti-p-FGFR4 Tyr642) overnight at 4°C. A typical dilution is 1:50-1:200.[1]
-
Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.
-
Develop the signal with a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Image the slides and perform semi-quantitative or quantitative analysis of the staining intensity and distribution.
Rationale for Target Engagement Validation
Validating that a drug hits its intended target and modulates its activity is fundamental to establishing a clear mechanism of action. This, in turn, allows for the correlation of target engagement with the observed anti-tumor efficacy, strengthening the therapeutic hypothesis.
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. xyproteomics.csu.edu.cn [xyproteomics.csu.edu.cn]
- 4. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Fgfr4-IN-14 vs. Pan-FGFR Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a promising class of drugs. While pan-FGFR inhibitors have shown broad efficacy, the development of selective inhibitors, such as those targeting FGFR4, offers the potential for a more tailored therapeutic approach with a differentiated safety profile. This guide provides a detailed comparison of a representative selective FGFR4 inhibitor and pan-FGFR inhibitors, focusing on their biochemical potency, cellular activity, and preclinical efficacy.
Note on Fgfr4-IN-14: Extensive searches for "this compound" did not yield any publicly available data. Therefore, this guide will use well-characterized selective FGFR4 inhibitors, such as Roblitinib (FGF401) and Fisogatinib (BLU-554), as representative examples for comparison against pan-FGFR inhibitors.
Mechanism of Action and Rationale
FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, including the RAS-MAPK and PI3K-AKT pathways.[1][2] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various cancers.[2][3]
Pan-FGFR inhibitors are designed to block the activity of multiple FGFR family members, typically FGFR1, FGFR2, and FGFR3, with varying potency against FGFR4. This broad-spectrum inhibition can be advantageous in tumors where multiple FGFRs are dysregulated or where receptor redundancy might lead to resistance against a more selective agent.[1]
Selective FGFR4 inhibitors , in contrast, are engineered to specifically target FGFR4. This selectivity is often achieved by exploiting a unique cysteine residue (Cys552) present in the ATP-binding pocket of FGFR4, which is absent in FGFR1-3.[1][4][5] This allows for the design of covalent inhibitors that form an irreversible bond with FGFR4, leading to high potency and selectivity. The primary rationale for developing FGFR4-selective inhibitors lies in treating cancers driven by the FGF19-FGFR4 signaling axis, particularly hepatocellular carcinoma (HCC).[1][6]
Comparative Performance Data
The following tables summarize the biochemical potency and cellular activity of representative selective FGFR4 inhibitors and several pan-FGFR inhibitors based on publicly available data.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | Type | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| Roblitinib (FGF401) | Selective FGFR4 | >1000x selectivity vs other kinases | >1000x selectivity vs other kinases | >1000x selectivity vs other kinases | 1.9[7] | - |
| Fisogatinib (BLU-554) | Selective FGFR4 | ~297x selectivity vs FGFR1 | ~184x selectivity vs FGFR2 | ~50x selectivity vs FGFR3 | 5[7] | - |
| H3B-6527 | Selective FGFR4 | 320[7] | 1290[7] | 1060[7] | <1.2[7] | - |
| Erdafitinib | Pan-FGFR | 1-6[1] | 1-6[1] | 1-6[1] | 1-6[1] | - |
| Pemigatinib | Pan-FGFR | 0.4[7] | 0.5[7] | 1.2[7] | 30[7] | - |
| Futibatinib (TAS-120) | Pan-FGFR | 1.8[7] | 1.4[7] | 1.6[7] | 3.7[7] | - |
| LY2874455 | Pan-FGFR | 2.8[7] | 2.6[7] | 6.4[7] | 6[7] | 7[7] |
| Derazantinib (ARQ-087) | Pan-FGFR | 4.5[7] | 1.8[7] | 4.5[7] | 34[7] | - |
Table 2: Cellular Potency (IC50, nM) in FGFR-Dependent Cell Lines
| Inhibitor | Cell Line | FGFR Aberration | IC50 (nM) |
| Fisogatinib (BLU-554) | HuH-7 (HCC) | FGF19/FGFR4 dependent | ~10 (effective concentration)[1] |
| Roblitinib (FGF401) | HuH-7 (HCC) | FGF19/FGFR4 dependent | ~2 (effective concentration)[1] |
| Erdafitinib | HuH-7 (HCC) | FGF19/FGFR4 dependent | 5.77[1] |
| Erdafitinib | JHH-7 (HCC) | FGF19/FGFR4 dependent | 3.65[1] |
Cellular potency can vary significantly based on the cell line and assay conditions.
Preclinical Efficacy and Limitations
Selective FGFR4 inhibitors have demonstrated potent tumor growth inhibition in preclinical models of HCC with an activated FGF19-FGFR4 axis.[1] However, clinical trials with these agents have shown modest overall response rates.[1] A key mechanism of this limited efficacy is attributed to FGFR redundancy, where other FGFRs, such as FGFR3, can compensate for the inhibition of FGFR4, thereby sustaining tumor cell survival and proliferation.[1]
Pan-FGFR inhibitors , by targeting multiple FGFRs, may overcome this resistance mechanism. Studies have shown that pan-FGFR inhibitors like erdafitinib can be more potent than selective FGFR4 inhibitors in suppressing the growth of FGF19-positive HCC cells.[1] This suggests that for tumors with potential FGFR co-dependencies, a pan-FGFR approach might be more effective.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific FGFR kinase.
Methodology:
-
Recombinant human FGFR kinase domains (FGFR1, 2, 3, or 4) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., this compound or a pan-FGFR inhibitor) is added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of an inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells with known FGFR status (e.g., FGFR amplification or FGF19 expression) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test inhibitor or a vehicle control.
-
After a defined incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT assay, where a tetrazolium salt is reduced by metabolically active cells to form a colored formazan product.
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell growth inhibition is calculated for each concentration relative to the vehicle-treated control.
-
The IC50 value is determined from the resulting dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Human cancer cells or patient-derived tumor fragments with relevant FGFR alterations are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of target engagement and response).
-
The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group versus the control group.
Visualizing the Landscape
FGFR Signaling Pathway
References
- 1. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Variants of Unknown Significance of Fibroblast Growth Factor Receptors 1-4 and Comparison With AI Model–Based Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the design of FGFR4 selective inhibitors in cancer therapy: Prospects and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of Fgfr4-IN-14: A Comparative Guide to Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of Fgfr4-IN-14 (represented by the highly selective inhibitor Roblitinib/FGF401) against a panel of other kinases, supported by experimental data and detailed protocols.
Executive Summary
This compound, exemplified by Roblitinib (FGF401), demonstrates exceptional selectivity for Fibroblast Growth Factor Receptor 4 (FGFR4). This high specificity is attributed to the unique presence of a cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, which is not conserved in other FGFR family members or the vast majority of the human kinome. This allows for the design of covalent inhibitors that exhibit minimal cross-reactivity, thereby reducing the likelihood of off-target effects. This guide presents kinome-wide screening data, details the experimental methodology used to determine kinase inhibition, and illustrates the FGFR4 signaling pathway to provide a comprehensive understanding of this compound's activity and potential therapeutic applications.
Cross-Reactivity Profile of this compound (Roblitinib/FGF401)
The selectivity of this compound (Roblitinib/FGF401) has been extensively evaluated through broad kinase screening panels. The data reveals a highly specific inhibition of FGFR4 with minimal activity against other kinases.
Table 1: Kinase Selectivity of this compound (Roblitinib/FGF401)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR4 |
| FGFR4 | 1.9 | 1 |
| FGFR1 | >10,000 | >5263 |
| FGFR2 | >10,000 | >5263 |
| FGFR3 | >10,000 | >5263 |
| Aurora A | 5,600 | >2947 |
| MAPKAPK2 (MK2) | 9,400 | >4947 |
| Other Kinases (Panel of >400) | Generally >10,000 | >5263 |
Data compiled from publicly available sources on Roblitinib (FGF401).[1][2]
A kinome-wide scan of 456 kinases demonstrated that FGFR4 was the sole target of Roblitinib, showcasing its remarkable selectivity.[1][2] This high degree of selectivity is crucial for minimizing off-target toxicities in therapeutic applications.
Experimental Protocols
The determination of kinase inhibition and selectivity is performed using robust and standardized biochemical assays. The following protocol outlines the ADP-Glo™ Kinase Assay, a common method for measuring the activity of kinases and the inhibitory potential of compounds like this compound.
ADP-Glo™ Kinase Inhibition Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a luminescent signal.
Materials:
-
This compound (or other test inhibitor)
-
Recombinant Kinase (e.g., FGFR4, and other kinases for cross-reactivity)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (e.g., DMSO) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final reaction volume is 25 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase being tested.
-
Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the activity of the kinase inhibitor.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Potential Off-Target Effects
Understanding the signaling cascade initiated by FGFR4 is essential for contextualizing the effects of its inhibition. The diagram below illustrates the primary downstream pathways activated by FGFR4 and highlights where this compound exerts its effect.
The high selectivity of this compound for FGFR4 minimizes the potential for direct inhibition of other signaling pathways. However, researchers should be aware of potential indirect off-target effects that could arise from the inhibition of the FGFR4 pathway, which can crosstalk with other cellular signaling networks. The kinome scan data for Roblitinib indicates that at concentrations significantly higher than its FGFR4 IC50, some minor off-target activity may be observed against kinases such as Aurora A and MAPKAPK2 (MK2).[3] This highlights the importance of using this compound at appropriate concentrations to maintain its selective activity.
Conclusion
This compound, as represented by Roblitinib (FGF401), is a highly selective inhibitor of FGFR4, demonstrating minimal cross-reactivity with other kinases. This remarkable selectivity is a key advantage for its use as a research tool and for its potential as a therapeutic agent, as it reduces the probability of confounding off-target effects. The provided experimental protocol for the ADP-Glo™ Kinase Assay offers a reliable method for researchers to independently verify the potency and selectivity of this compound and other kinase inhibitors. The detailed FGFR4 signaling pathway diagram provides a framework for understanding the biological consequences of FGFR4 inhibition. For researchers and drug developers, the high selectivity of this compound makes it an invaluable tool for dissecting the specific roles of FGFR4 in health and disease.
References
A Head-to-Head Comparison: Fgfr4-IN-14 Versus siRNA Knockdown for FGFR4 Inhibition
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach for target validation and therapeutic development is a critical one. This guide provides an objective comparison of two key methods for inhibiting Fibroblast Growth Factor Receptor 4 (FGFR4): the pharmacological inhibitor Fgfr4-IN-14 and siRNA-mediated gene knockdown.
This comparison delves into their mechanisms of action, experimental considerations, and the functional consequences of FGFR4 inhibition, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound (and selective FGFR4 inhibitors) | siRNA Knockdown of FGFR4 |
| Mechanism of Action | Pharmacological inhibition of FGFR4 kinase activity | Post-transcriptional gene silencing by mRNA degradation |
| Target | FGFR4 protein (specifically the kinase domain) | FGFR4 messenger RNA (mRNA) |
| Mode of Inhibition | Typically competitive with ATP, can be reversible or irreversible | Catalytic degradation of target mRNA |
| Speed of Onset | Rapid, often within hours | Slower, requires transfection and time for protein turnover (typically 24-72 hours) |
| Duration of Effect | Dependent on compound half-life and clearance | Transient, duration depends on cell division rate and siRNA stability (typically 3-7 days) |
| Specificity | Can have off-target kinase inhibition.[1] Selective inhibitors like BLU9931 show high specificity for FGFR4 over other FGFR family members.[1] | Can have off-target effects due to miRNA-like seed region complementarity.[2][3] |
| Delivery | Soluble compound added to cell culture media or administered in vivo | Requires transfection reagents (e.g., lipofection) or viral vectors for in vivo delivery |
| Applications | Target validation, in vivo studies, potential therapeutic agent | Target validation, functional genomics, pathway analysis |
Mechanism of Action: A Tale of Two Approaches
This compound , as a representative selective small molecule inhibitor, directly targets the FGFR4 protein. These inhibitors typically function by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[4] Some inhibitors, such as BLU9931, can form a covalent bond with a specific cysteine residue within the FGFR4 kinase domain, leading to irreversible inhibition.[4]
In contrast, siRNA (small interfering RNA) knockdown operates at the genetic level. Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to identify and cleave the complementary FGFR4 mRNA sequence, leading to its degradation and preventing the translation of the FGFR4 protein.[2]
Figure 1: FGFR4 signaling pathway and points of inhibition.
Quantitative Performance: Efficacy and Potency
The effectiveness of both methods can be quantified, providing a basis for direct comparison.
| Parameter | This compound (Selective Inhibitors) | siRNA Knockdown of FGFR4 |
| IC50 (in vitro kinase assay) | BLU9931: 5 nM[5] | Not Applicable |
| Cellular IC50 (Proliferation) | BLU9931: 2.7 µM - 4.6 µM in ccRCC cell lines[6] | Not Applicable |
| Knockdown Efficiency | Not Applicable | >70% reduction in mRNA levels is commonly achieved.[7] |
| Phenotypic Effect (Proliferation) | Dose-dependent decrease in proliferation observed in sensitive cell lines.[4] | Significant decrease in proliferation after 18-24 hours.[6][8] |
| Downstream Signaling Inhibition | Inhibition of p-ERK, p-AKT, and p-STAT3 observed.[4][9] | Reduction in p-FGFR4, p-STAT3, p-SRC, and p-ERK.[10] |
Experimental Protocols: A Step-by-Step Overview
Detailed and reproducible protocols are essential for obtaining reliable experimental data.
This compound (Pharmacological Inhibition)
A typical in vitro protocol for a selective FGFR4 inhibitor like BLU9931 involves the following steps:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the FGFR4 inhibitor (e.g., in DMSO) and make serial dilutions to the desired final concentrations in cell culture medium.
-
Treatment: Replace the existing medium with the medium containing the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Perform downstream assays such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for signaling pathway analysis, or migration and invasion assays.
siRNA Knockdown of FGFR4
A standard protocol for transient siRNA-mediated knockdown includes:
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the FGFR4 siRNA duplex and a non-targeting control siRNA in an appropriate transfection medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for analysis depends on the stability of the FGFR4 protein.
-
Analysis: Harvest the cells for analysis of FGFR4 mRNA levels (by qRT-PCR) or protein levels (by western blot) to confirm knockdown efficiency. Subsequently, perform functional assays to assess the phenotypic consequences.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional Characterization of Variants of Unknown Significance of Fibroblast Growth Factor Receptors 1-4 and Comparison With AI Model–Based Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fibroblast growth factor receptor type 4 as a potential therapeutic target in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Fibroblast Growth Factor Receptor 4 by Helicobacter pylori via Signal Transducer and Activator of Transcription 3 With a Feedforward Activation Loop Involving Steroid Receptor Coactivator Signaling in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating FGFR4 Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing focus on precision medicine tailored to specific molecular drivers of disease. One such target is the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various solid tumors, most notably hepatocellular carcinoma (HCC). This guide provides a comparative analysis of prominent FGFR4 inhibitors evaluated in patient-derived xenograft (PDX) models, offering insights into their efficacy and underlying mechanisms. While direct data for Fgfr4-IN-14 is not extensively available in public literature, this guide will focus on well-characterized selective FGFR4 inhibitors such as BLU-9931, Roblitinib (FGF401), and Fisogatinib (BLU-554) to provide a comprehensive overview of the field.
Mechanism of Action of FGFR4 Inhibitors
FGFR4 signaling, when aberrantly activated, can drive tumor cell proliferation, survival, and migration.[1][2][3] This activation is often mediated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19).[4][5] Selective FGFR4 inhibitors are designed to block the ATP-binding site of the FGFR4 kinase domain, thereby preventing downstream signaling cascades.[6][7] These inhibitors exhibit high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3), which is crucial for minimizing off-target effects.[4][8][9]
Performance in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly predictive preclinical models that recapitulate the heterogeneity and molecular characteristics of human tumors.[10][11][12][13] Several studies have demonstrated the anti-tumor activity of selective FGFR4 inhibitors in various PDX models.
| Inhibitor | Cancer Type | PDX Model Details | Key Findings | Reference |
| BLU-9931 | Hepatocellular Carcinoma (HCC) | FGF19-overexpressing PDX models | Demonstrated robust anti-proliferative effects and significant tumor growth inhibition.[4][8] | [4][8] |
| Breast Cancer | Luminal B PDX model with high FGFR4 phosphorylation | Significantly decreased tumor growth.[14] | [14] | |
| Roblitinib (FGF401) | Hepatocellular Carcinoma (HCC) | PDX models with FGF19 expression | Confirmed anti-tumor activity.[15] A study in 30 HCC PDX models showed FGF19 expression is a predictive biomarker for response.[16] | [15][16] |
| HER2+ Breast Cancer | Trastuzumab-resistant PDX models | Combination with trastuzumab showed significant tumor growth inhibition.[17] | [17] | |
| Fisogatinib (BLU-554) | Hepatocellular Carcinoma (HCC) | FGF19-positive advanced HCC | A first-in-human phase I study validated FGFR4 as a targetable driver in this patient population.[18] | [18][19] |
Experimental Protocols
The methodologies employed in these PDX studies are critical for interpreting the results. Below are generalized protocols based on the cited literature.
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients with informed consent, typically from surgical resection or biopsy.[10][13]
-
Implantation: The tumor tissue is fragmented and surgically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).[10][13]
-
Passaging: Once the tumors reach a specific volume (e.g., 100-150 mm³), they are harvested, divided, and re-implanted into new cohorts of mice for expansion and subsequent drug efficacy studies.[13]
Drug Administration and Efficacy Assessment
-
Treatment Groups: Mice bearing established PDX tumors are randomized into vehicle control and treatment groups.
-
Dosing Regimen: The FGFR4 inhibitor is administered orally, typically once or twice daily, at a predetermined dose.[20] For example, Roblitinib has been administered at 30 mg/kg via oral gavage.[17]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers.[17]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed.[17] Immunohistochemistry and molecular analyses are often performed to assess target engagement and downstream signaling effects.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the FGFR4 signaling pathway, a typical experimental workflow for PDX studies, and a comparison of the FGFR4 inhibitors.
Caption: FGFR4 Signaling Pathway.
Caption: Patient-Derived Xenograft (PDX) Experimental Workflow.
References
- 1. Is Fibroblast Growth Factor Receptor 4 a Suitable Target of Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 6. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mouseion.jax.org [mouseion.jax.org]
- 12. youtube.com [youtube.com]
- 13. Frontiers | Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine [frontiersin.org]
- 14. Evaluation of FGFR targeting in breast cancer through interrogation of patient-derived models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. roblitinib (FGF401) / Everest Medicines, Novartis [delta.larvol.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fgfr4-IN-14
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Fgfr4-IN-14, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance within the laboratory setting. This guide is intended to be a trusted resource for the handling and disposal of specialized chemical reagents, reflecting a commitment to safety beyond the product itself.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety information for the closely related compound, FGFR4-IN-4, provides critical guidance. Due to their structural and functional similarities as kinase inhibitors, the disposal procedures for this compound should, at a minimum, adhere to the safety precautions outlined for similar compounds. The primary hazard identified is significant aquatic toxicity with long-lasting effects.
Hazard and Disposal Information Summary
The following table summarizes the key hazard statements and disposal instructions derived from the safety data for a closely related FGFR4 inhibitor. These should be considered directly applicable to this compound in the absence of compound-specific data.
| Hazard Class & Statement | GHS Code | Disposal Precautionary Statement | GHS Code |
| Harmful if swallowed | H302 | Avoid release to the environment. | P273 |
| Very toxic to aquatic life with long lasting effects | H410 | Collect spillage. | P391 |
| Dispose of contents/container to an approved waste disposal plant. | P501 |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Ensure a spill kit appropriate for chemical spills is readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a securely fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a separate, dedicated hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
The container must be leak-proof and have a screw-top cap.
-
-
Empty Containers:
3. Waste Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Store the sealed waste containers in a designated, secure secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. The high aquatic toxicity necessitates professional disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Fgfr4-IN-14
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fgfr4-IN-14. The following procedural guidance is based on the safety data sheet for the structurally similar compound, FGFR4-IN-4, and established laboratory safety protocols.
Hazard Identification and Precautionary Measures
This compound is a chemical compound intended for laboratory research. Based on data for a closely related compound, it should be handled with care, assuming it may be harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the tasks being performed.[2] The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes.[1] |
| Hand Protection | Protective Gloves | Nitrile or other appropriate chemical-resistant gloves.[1][2] |
| Body Protection | Impervious Clothing | Laboratory coat or gown to protect skin and clothing.[1][2][3] |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A respirator may be necessary if dust or aerosols are generated.[1] |
Experimental Protocols and Handling Procedures
Safe Handling Workflow
Adherence to a strict workflow is essential to minimize exposure and contamination.
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
Storage Conditions
Proper storage is critical to maintain the integrity of the compound.
| Form | Storage Temperature |
| Powder | -20°C |
| In Solvent | -80°C |
Data based on the storage recommendations for FGFR4-IN-4.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with water. Remove contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or physician for guidance.[1]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
Waste Disposal Workflow
All waste materials should be treated as hazardous.
Caption: A step-by-step process for the safe disposal of this compound waste.
Dispose of the contents and container to an approved waste disposal plant.[1] It is crucial to prevent the release of this compound into drains, water courses, or the soil.[1]
Signaling Pathway Context: FGFR4
This compound is an inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Understanding the canonical FGFR4 signaling pathway is essential for interpreting experimental results.
Caption: An overview of the FGFR4 signaling cascade and the inhibitory action of this compound.
Upon binding of a fibroblast growth factor (FGF) ligand, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and migration.[4][5][6] this compound is designed to inhibit the kinase activity of FGFR4, thereby blocking these downstream effects.
References
- 1. FGFR4-IN-4|2230973-67-6|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 4. uniprot.org [uniprot.org]
- 5. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
